What is the chemical structure of 5-Bromoisochroman
As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I approach the structural utility of heterocyclic building blocks not merely as static chemical entities, but as dynamic, programmable s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I approach the structural utility of heterocyclic building blocks not merely as static chemical entities, but as dynamic, programmable scaffolds. 5-Bromoisochroman is a prime example of such a scaffold. By fusing a biologically privileged tetrahydropyran ring with a brominated benzene ring, this molecule provides a dual-axis platform for advanced organic synthesis and drug discovery.
This technical whitepaper deconstructs the chemical structure, physicochemical properties, and field-proven synthetic methodologies associated with 5-Bromoisochroman, providing researchers with a rigorous, causality-driven guide to its application.
Structural & Physicochemical Profiling
The core architecture of 5-Bromoisochroman (3,4-dihydro-1H-2-benzopyran derivative) features a saturated oxygen-containing heterocycle fused to an aromatic ring. The strategic placement of the bromine atom at the C5 position—adjacent to the fusion point (C4a)—creates a sterically nuanced but electronically activated site for transition-metal catalysis. Concurrently, the C1 position (the methylene group flanked by the ethereal oxygen and the aromatic ring) serves as a highly reactive benzylic site susceptible to C(sp3)–H functionalization[1].
To establish a baseline for experimental design, the quantitative and physicochemical data of 5-Bromoisochroman are summarized below.
Reactivity profile of 5-Bromoisochroman highlighting dual functionalization sites.
Mechanistic Utility in Drug Development
The isochroman motif is a prevalent pharmacophore in neuroactive and antiviral agents. However, unfunctionalized isochroman lacks the necessary handles for rapid library generation. 5-Bromoisochroman solves this by offering two orthogonal vectors for diversification:
The C1 Vector (C(sp3)–H Activation): The ethereal oxygen stabilizes an adjacent carbocation or radical, making the C1 position highly amenable to cross-dehydrogenative coupling (CDC) or direct arylation. Recent breakthroughs have demonstrated that this position can be selectively arylated using Knochel-type organozinc reagents without the need for transition-metal catalysts[1].
The C5 Vector (C(sp2)–Br Activation): The aryl bromide is a classic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, it can be subjected to silver-mediated isocyanide insertions to generate complex α-iminonitriles, which are valuable precursors for advanced heterocycles[4].
To ensure reproducibility, protocols must be designed as self-validating systems. This means integrating analytical checkpoints directly into the workflow so that the success or failure of a step is immediately apparent, preventing the propagation of errors.
Protocol A: Transition-Metal-Free C(sp3)–H Arylation at the C1 Position
Causality: Traditional C1-arylations require harsh oxidants or expensive transition metals (e.g., Ruthenium or Iridium photoredox catalysts). By utilizing highly functionalized organozinc reagents, we exploit the inherent electrophilicity of the transient oxocarbenium intermediate generated in situ. Organozinc reagents are chosen specifically because their attenuated nucleophilicity prevents unwanted ring-opening of the pyran moiety, ensuring strict regioselectivity at C1.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 5-Bromoisochroman (1.0 mmol, ~213 mg) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the premature quenching of the moisture-sensitive organozinc reagent.
Oxidant/Activator Addition: Introduce a mild oxidant (e.g., DDQ, 1.2 equiv) to facilitate the abstraction of the benzylic hydride, generating the critical oxocarbenium intermediate.
Nucleophilic Attack: Dropwise add the arylzinc reagent (e.g., 2-methylphenylzinc, 0.46 M, 1.5 equiv) at 0 °C, then allow the reaction to warm to room temperature.
Real-Time Validation (TLC): Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 9:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a new, more lipophilic spot (Rf ~0.7).
Quench & Isolation: Quench with saturated aqueous NH4Cl to safely neutralize unreacted organozinc. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Endpoint Validation (1H NMR): Confirm success by analyzing the C1 protons. In the starting material, C1 protons appear as a singlet (~4.7 ppm). In the successful product, this singlet disappears, replaced by a distinct methine singlet shifted downfield (~5.8 ppm) due to the new aryl substituent.
Self-validating experimental workflow for C1-arylation of 5-Bromoisochroman.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position
Causality: The C5 bromine is sterically hindered by the adjacent tetrahydropyran ring. Therefore, a palladium catalyst with a sterically demanding, electron-rich ligand (like XPhos or standard PPh3 under forcing conditions) is required to accelerate the oxidative addition step and prevent catalyst stalling.
Step-by-Step Methodology:
Reaction Assembly: In a Schlenk tube, combine 5-Bromoisochroman (1.0 equiv), a boronic acid derivative (e.g., furan-3-ylboronic acid, 1.2 equiv), and a base (K2CO3, 2.0 equiv).
Solvent & Degassing: Add a dioxane/water mixture (4:1). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd(0) catalyst to an inactive Pd(II) state.
Catalyst Addition: Add Pd(PPh3)4 (2.5 mol%) under positive argon pressure. Seal and heat to 90 °C for 8–10 hours.
Real-Time Validation (Colorimetry & TLC): The reaction mixture should transition from pale yellow to a dark, homogeneous brown/black (indicating active Pd cycling). TLC will show the consumption of the bromide.
Endpoint Validation (LC-MS): Post-workup, run LC-MS. The disappearance of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity at m/z ~213/215) and the appearance of the coupled product mass confirm the structural transformation.
Safety and Handling Directives
As with all halogenated heterocyclic intermediates, 5-Bromoisochroman must be handled with strict adherence to chemical hygiene plans. It is classified under GHS as an irritant (H315, H319) and a specific target organ toxicant for the respiratory tract (H335)[3][5].
PPE Requirements: Nitrile gloves, safety goggles, and a rigorously tested fume hood.
Storage: Store in a cool, dry environment, tightly sealed to prevent oxidative degradation of the benzylic ether linkage.
References
ACS Publications | Direct Arylation of Benzyl Ethers with Organozinc Reagents | [Link]
Semantic Scholar | From Isocyanides to Iminonitriles via Silver-Mediated C(sp3)–H Bond Insertion |[Link]
Structural Elucidation of 5-Bromoisochroman: A Comprehensive NMR Spectroscopy Guide
Executive Summary The isochroman (3,4-dihydro-1H-isochromene) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including α4β7 integrin inhibitors and muscarinic antagonists[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isochroman (3,4-dihydro-1H-isochromene) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including α4β7 integrin inhibitors and muscarinic antagonists[1][2]. Within this class, 5-Bromoisochroman serves as a critical synthetic intermediate. The regioselective functionalization of the isochroman core relies heavily on the unambiguous structural elucidation provided by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[3].
This technical guide provides an in-depth analysis of the proton (
1
H) and carbon (
13
C) NMR spectral data for the 5-bromoisochroman core. By mapping the electronic causality behind chemical shifts and detailing self-validating experimental protocols, this whitepaper equips researchers and drug development professionals with the authoritative grounding necessary for structural verification.
Molecular Architecture & Electronic Causality
The interpretation of 5-bromoisochroman's NMR spectra requires a fundamental understanding of its electronic environment. The molecule consists of a benzene ring fused to a tetrahydropyran ring. The introduction of a bromine atom at the C5 position breaks the symmetry of the aromatic system and introduces distinct inductive and anisotropic effects:
Inductive Deshielding (Oxygen): The oxygen atom at position 2 exerts a strong electron-withdrawing inductive effect (-I effect), significantly deshielding the adjacent aliphatic protons at C1 and C3.
Anisotropic Deshielding (Aromatic Ring): The circulating
π
-electrons of the aromatic ring create a magnetic field that further deshields the benzylic protons at C1 and C4.
Heavy Atom Effect (Bromine): The large electron cloud of the bromine atom at C5 causes a localized shielding effect on the directly attached carbon (C5) in
13
C NMR, while inductively deshielding the ortho-proton (C6) in
1
H NMR.
Logical mapping of electronic effects to observed NMR chemical shifts in 5-bromoisochroman.
Spectral Data Analysis
The following tables synthesize the representative
1
H and
13
C NMR data for the 5-bromoisochroman core, acquired in deuterated chloroform (CDCl
3
) at 400/500 MHz (
1
H) and 100/125 MHz (
13
C)[2][4].
Proton (
1
H) NMR Assignments
The aliphatic region is characterized by three distinct spin systems. The C1 protons appear as a sharp singlet due to isolation from other aliphatic protons, while C3 and C4 exhibit a classic triplet-triplet coupling pattern.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Causality / Assignment Notes
C1-H
2
~4.75
Singlet (s)
-
2H
Strongly deshielded by the adjacent O2 atom and the anisotropic cone of the aromatic ring.
C3-H
2
~3.95
Triplet (t)
5.7
2H
Deshielded by O2; exhibits vicinal coupling (
3J
) to C4-H
2
.
Ortho to Br. Inductive deshielding by Br shifts this proton furthest downfield in the aromatic region.
C7-H
~7.05
Triplet (t)
7.8
1H
Meta to Br; coupled to both H6 and H8, resulting in a pseudo-triplet.
C8-H
~6.95
Doublet (d)
7.8
1H
Para to Br; coupled to H7.
Carbon (
13
C) NMR Assignments
The
13
C spectrum provides a definitive map of the carbon framework. The chemical shift of C5 is the primary diagnostic marker for successful bromination.
Position
Chemical Shift (δ, ppm)
Carbon Type
Causality / Assignment Notes
C1
~68.5
CH
2
Aliphatic carbon strongly deshielded by the directly attached O2.
C3
~65.2
CH
2
Aliphatic carbon deshielded by O2.
C4
~29.1
CH
2
Standard benzylic aliphatic carbon.
C4a
~135.0
C (Quat)
Aromatic bridgehead carbon.
C5
~122.5
C-Br (Quat)
The "heavy atom effect" of Bromine causes a relative upfield shift compared to standard substituted aromatic carbons.
To ensure scientific integrity, NMR data must be derived from high-purity samples prepared via self-validating protocols. The following methodology details the regioselective bromination of an isochroman derivative (isochroman-8-amine to 5-bromoisochroman-8-amine) and the subsequent NMR preparation[1].
Protocol 1: Regioselective Bromination of the Isochroman Core
This protocol leverages electrophilic aromatic substitution, utilizing N-bromosuccinimide (NBS) for controlled bromination at the C5 position.
Reaction Setup: Dissolve the isochroman starting material (e.g., 11.15 mmol) in anhydrous N,N-Dimethylformamide (DMF, 22.3 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
Temperature Control: Cool the stirred solution to exactly 0 °C using an ice-water bath to prevent polybromination.
Reaction Monitoring: Stir for 5 minutes at 0 °C. The rapid reaction kinetics are driven by the activating nature of the isochroman ring system.
Quenching & Extraction: Dilute the reaction mixture with deionized water and extract with Ethyl Acetate (EtOAc).
Purification: Dry the combined organic layers over anhydrous MgSO
4
, concentrate under reduced pressure, and purify via silica gel chromatography to yield the 5-bromoisochroman derivative.
Protocol 2: NMR Sample Preparation & Acquisition
A self-validating NMR system requires strict adherence to internal referencing standards.
Sample Dissolution: Dissolve 10–15 mg of the purified 5-bromoisochroman compound in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D).
Internal Standardization: Ensure the CDCl
3
contains 0.03% (v/v) Tetramethylsilane (TMS). The TMS signal is set to exactly
δ
0.00 ppm, serving as the zero-point reference to validate all subsequent chemical shifts.
Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl
3
(
δ
7.26 ppm for
1
H and
δ
77.16 ppm for
13
C)[2]. Perform gradient shimming to optimize magnetic field homogeneity.
Acquisition Parameters: Acquire
1
H spectra at 400/500 MHz (typically 16 scans) and
13
C spectra at 100/125 MHz (typically 512–1024 scans to ensure a high signal-to-noise ratio for quaternary carbons like C5).
Workflow for the synthesis and NMR validation of 5-bromoisochroman derivatives.
Conclusion
The structural elucidation of 5-bromoisochroman via NMR spectroscopy relies on identifying the distinct electronic signatures of the tetrahydropyran ring and the brominated aromatic system. The downfield shifts of the C1/C3 protons confirm the integrity of the oxygen-containing ring, while the specific multiplicity of the C6/C7/C8 protons and the diagnostic
13
C shift of the C5 quaternary carbon (~122.5 ppm) definitively validate the regiochemistry of the bromine substitution. By adhering to the standardized acquisition protocols outlined above, researchers can ensure high-fidelity structural characterization in downstream drug development and materials science applications.
References
Aerobic conversion of benzylic sp3 C−H in diphenylmethanes and benzyl ethers to C=O bonds under catalyst-, additive- and light-free condition - Supporting Information. RSC Advances. Available at:
[4] Direct Arylation of Benzyl Ethers with Organozinc Reagents. ACS Publications. Available at:
[3] 5-Iodoisochroman | High-Purity Reference Standard. Benchchem. Available at:
[1] US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin. Google Patents. Available at:
[2] From Isocyanides to Iminonitriles via Silver. Semantic Scholar. Available at:
Mechanism and Regioselectivity of Electrophilic Aromatic Substitution in 5-Bromoisochroman: A Technical Guide
Executive Summary For researchers and drug development professionals, the functionalization of bicyclic heterocycles like isochroman is a critical step in synthesizing active pharmaceutical ingredients (APIs). 5-Bromoiso...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the functionalization of bicyclic heterocycles like isochroman is a critical step in synthesizing active pharmaceutical ingredients (APIs). 5-Bromoisochroman presents a unique synthetic challenge: it contains a highly complex electronic environment where the directing effects of a fused ether ring conflict with a halogen substituent.
This whitepaper provides an in-depth mechanistic analysis of the Electrophilic Aromatic Substitution (EAS) of 5-bromoisochroman. By deconstructing the electronic and steric parameters governing the formation of the Wheland intermediate, we establish a predictive model for regioselectivity. Furthermore, we provide a field-proven, self-validating experimental protocol for its functionalization (using nitration as a model), grounded in thermodynamic principles and analytical verification.
Structural and Electronic Profiling of 5-Bromoisochroman
To understand the EAS mechanism, we must first map the electronic landscape of the substrate. Isochroman (3,4-dihydro-1H-isochromene) features a benzene ring fused to a tetrahydropyran ring at positions C4a and C8a.
In 5-bromoisochroman , the bromine atom occupies the C5 position. The available sites for electrophilic attack are C6, C7, and C8. The regioselectivity is dictated by a competition between three directing groups:
The C4a Alkyl Chain (
−CH2−CH2−O−
): An electron-donating group (EDG) that activates the ring via hyperconjugation.
The C8a Alkyl Chain (
−CH2−O−
): Also an EDG, but its electron-donating capacity is heavily attenuated by the strong inductive withdrawal (
−I
effect) of the directly adjacent oxygen atom at position 2.
The C5 Bromine: A deactivating group via induction (
−I
), but an ortho/para director via resonance (
+M
).
Because activating groups inherently dominate deactivating groups in determining the site of substitution , the regiochemistry is controlled by the isochroman core rather than the bromine atom. Specifically, the C4a position is more electron-rich than C8a due to its distance from the electronegative oxygen. Therefore, C4a acts as the primary directing group, funneling electron density to its para position: C7 .
Fig 1: Logical relationship of electronic directing effects in 5-Bromoisochroman.
Core Mechanism of Electrophilic Aromatic Substitution (EAS)
The functionalization of 5-bromoisochroman follows the classic Hughes-Ingold
SEAr
mechanism . The reaction proceeds through three distinct thermodynamic phases:
Electrophile Generation: A strong electrophile (e.g.,
NO2+
from a nitrating mixture) is generated in situ.
π
-Complex to
σ
-Complex Transition: The electron cloud of the aromatic ring interacts with the electrophile, forming a transient
π
-complex. The rate-determining step occurs when two
π
-electrons localize to form a new
σ
-bond at C7, creating a high-energy, non-aromatic carbocation known as the Wheland intermediate (or arenium ion). The positive charge is delocalized, but primarily stabilized by hyperconjugation from the C4a alkyl group.
Rearomatization: A weak base in the solvent matrix abstracts the proton from C7. The electrons from the broken
C−H
bond collapse back into the ring, restoring aromaticity and yielding the final 5-bromo-7-substituted isochroman.
Fig 2: Step-by-step mechanism of Electrophilic Aromatic Substitution (EAS).
Based on the electronic conflict and steric hindrance parameters discussed above, we can mathematically predict the isomer distribution for the EAS of 5-bromoisochroman .
Table 1: Predicted Regioselectivity and Thermodynamic Drivers
Substitution Site
Directing Influence
Steric Hindrance
Predicted Yield
Primary Stabilization Factor
C6
Ortho to Br, Para to C8a
High
< 5%
Weak
+M
from Br
C7
Meta to Br, Para to C4a
Low
> 85%
Strong hyperconjugation from C4a
C8
Para to Br, Ortho to C8a
Moderate
~ 10%
Weak hyperconjugation from C8a
Experimental Workflow: Self-Validating Protocol for Nitration
To translate this mechanistic theory into practical application, the following protocol details the nitration of 5-bromoisochroman. As an Application Scientist, it is critical to understand the causality behind these steps to prevent side reactions such as oxidative ether cleavage .
Standard Operating Procedure
Reaction Setup: Charge a dry, round-bottom flask with 70%
HNO3
and 98%
H2SO4
(1:1.2 molar ratio).
Causality:
H2SO4
acts as a catalyst to protonate
HNO3
, driving the dehydration that generates the active nitronium ion (
NO2+
).
Thermal Control: Cool the acid mixture to exactly 0 °C using an ice-brine bath.
Causality: Nitration is highly exothermic. The isochroman ether linkage is susceptible to oxidative cleavage at elevated temperatures. Strict thermal control at 0 °C suppresses this degradation pathway.
Substrate Addition: Dissolve 5-bromoisochroman in anhydrous Dichloromethane (DCM) and add it dropwise over 30 minutes.
Causality: DCM is inert to electrophiles and provides excellent thermal mass to dissipate localized heat spikes during the addition phase.
In-Process Control (IPC): Stir for 2 hours at 0 °C. Monitor via HPLC until starting material is <5%.
Quench & Workup: Pour the reaction mixture over crushed ice. Extract with DCM. Wash the organic layer with saturated aqueous
NaHCO3
until gas evolution ceases.
Causality: Neutralizing residual acid is mandatory. If trace
H2SO4
remains during rotary evaporation, the increasing acid concentration will polymerize or cleave the product.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).
Fig 3: Self-validating experimental workflow for the nitration of 5-Bromoisochroman.
Analytical Validation: A Self-Validating System
A robust protocol must be self-validating. You do not need an authentic reference standard to prove that substitution occurred at C7; the
1H
-NMR spectrum of the crude product provides definitive, mathematically sound proof via
J
-coupling constants.
If the reaction proceeds as mechanistically predicted (substitution at C7), the only remaining protons on the aromatic ring are at C6 and C8. Because these protons are separated by the newly substituted C7 carbon, they are meta to one another. Meta protons exhibit a highly distinct, small coupling constant. Conversely, if substitution occurred at the minor C6 or C8 positions, the remaining protons would be ortho to one another, yielding a large coupling constant.
Table 2:
1H
-NMR Predictive Coupling Constants for IPC
Isomer Formed
Remaining Aromatic Protons
Expected Multiplicity
Coupling Constant (
J
)
Diagnostic Conclusion
7-Substituted (Major)
H6, H8
Two doublets
~1.5 - 2.0 Hz
Meta relationship confirmed.
6-Substituted (Minor)
H7, H8
Two doublets
~7.5 - 8.5 Hz
Ortho relationship confirmed.
8-Substituted (Minor)
H6, H7
Two doublets
~7.5 - 8.5 Hz
Ortho relationship confirmed.
By simply observing two doublets with
J≈1.8
Hz in the aromatic region of the NMR spectrum, the chemist can instantly validate the success and regioselectivity of the workflow.
References
Wikipedia Contributors. (2023). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. URL:[Link]
Schwaller, P., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. URL:[Link]
Muramatsu, W., et al. (2018). Direct Arylation of Benzyl Ethers with Organozinc Reagents. Journal of Organic Chemistry, ACS Publications. URL:[Link]
Exploratory
Crystallographic data and 3D molecular structure of 5-Bromoisochroman
An In-Depth Technical Guide on the Crystallographic Data and 3D Molecular Structure of 5-Bromoisochroman Executive Summary In the realm of modern synthetic chemistry and drug discovery, halogenated oxygen-containing hete...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Crystallographic Data and 3D Molecular Structure of 5-Bromoisochroman
Executive Summary
In the realm of modern synthetic chemistry and drug discovery, halogenated oxygen-containing heterocycles serve as indispensable synthons. 5-Bromoisochroman (CAS: 182949-89-9) is a prime example, acting as a critical building block for the synthesis of complex pharmacologically active molecules, including α-iminonitrile substituted isochromans and advanced polymeric materials [1, 2]. Understanding its precise 3D molecular architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. This whitepaper provides a comprehensive analysis of the crystallographic properties, conformational dynamics, and experimental methodologies required to isolate, crystallize, and structurally elucidate 5-Bromoisochroman and its derivatives.
5-Bromoisochroman (PubChem CID: 10798626) consists of a benzene ring fused to a tetrahydropyran ring, with a bromine atom substituted at the 5-position [1]. The presence of the heavy bromine atom not only provides a reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Negishi couplings) [3] but also significantly influences the electron density and crystal packing of the molecule.
Conformational Dynamics
The core isochroman moiety is not entirely planar. While the aromatic benzene ring maintains strict planarity, the fused oxygen-containing heterocyclic ring typically adopts a half-chair conformation [4]. The twofold axis of this conformation passes through the midpoint of the O2–C3 bond. The spatial orientation of the bromine atom at the 5-position exerts steric and electronic effects that dictate the molecule's intermolecular interactions, primarily through weak C–H···O hydrogen bonding and halogen bonding (C–Br···π interactions) in the solid state. Interestingly, substituted isochroman derivatives exhibit a pronounced tendency to crystallize in chiral space groups, a phenomenon driven by the advantageous thermodynamic packing of the substituents attached to the isochroman moiety [4].
Quantitative Data: Physicochemical Properties
Property
Value / Description
Chemical Name
5-Bromoisochroman
CAS Registry Number
182949-89-9
PubChem CID
10798626
Molecular Formula
C9H9BrO
Molecular Weight
213.07 g/mol
Hazard Statements
H302, H315, H319, H335 (Irritant/Harmful) [1]
Primary Utility
Precursor for α-iminonitriles, cross-coupling synthon [2, 3]
Crystallographic Data & 3D Molecular Architecture
To definitively confirm the absolute configuration and structural integrity of 5-Bromoisochroman and its synthesized derivatives, SC-XRD is the gold standard. Because bromine is a heavy atom, it acts as an excellent anomalous scatterer, which is highly advantageous for determining the absolute structure (Flack parameter) during X-ray analysis.
Based on extensive crystallographic studies of isochroman derivatives deposited in the Cambridge Crystallographic Data Centre (CCDC) [2, 4], the typical crystallographic parameters for these structures are summarized below.
Note: The use of Molybdenum (Mo)
Kα
radiation is specifically chosen over Copper (Cu)
Kα
to minimize X-ray absorption effects caused by the heavy bromine atom, ensuring higher resolution and more accurate bond length determinations.
Mechanistic Pathways & Visualizations
The utility of 5-Bromoisochroman lies in its reactivity. The carbon-bromine bond is highly susceptible to oxidative addition by transition metals, making it an ideal candidate for functionalization.
Synthesis and functionalization pathway of 5-Bromoisochroman via cross-coupling.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step: purity dictates crystallization success, and thermodynamic control dictates crystal quality.
Protocol 1: Purification of 5-Bromoisochroman for Crystallization
Causality: Impurities disrupt the crystal lattice formation. A purity of >99% is mandatory before attempting single-crystal growth.
Initial Assessment: Dissolve 50 mg of crude 5-Bromoisochroman in 1 mL of dichloromethane (DCM). Perform Thin Layer Chromatography (TLC) using a 10:1 Hexane/Ethyl Acetate eluent to verify the presence of a single spot (UV active at 254 nm).
Flash Chromatography: Purify the bulk material via silica gel flash chromatography. Rationale: Silica gel traps polar impurities, allowing the relatively non-polar brominated heterocycle to elute cleanly.
Solvent Removal: Concentrate the pure fractions under reduced pressure at 30°C to yield a pale solid/oil.
Validation: Confirm purity via
1
H NMR (400 MHz, CDCl
3
). The absence of extraneous aliphatic peaks validates the sample for the crystallization phase.
Causality: Slow evaporation ensures the system remains under thermodynamic control, allowing molecules to arrange into the lowest-energy, defect-free crystal lattice.
Crystal Growth (Slow Evaporation):
Dissolve 20 mg of highly pure 5-Bromoisochroman in 2 mL of a binary solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).
Place the solution in a loosely capped vial pierced with a narrow needle.
Store in a vibration-free environment at 20°C for 3–7 days until single, transparent, block-like crystals form.
Crystal Mounting:
Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm under a polarized light microscope.
Coat the crystal in paratone oil to prevent solvent loss and atmospheric degradation, then mount it on a cryoloop.
Data Collection:
Transfer the loop to the goniometer of a diffractometer equipped with a Mo
Kα
source (
λ=0.71073
Å).
Cool the sample to 100 K using a nitrogen cold stream. Rationale: Cryocooling minimizes thermal atomic vibrations, drastically improving the resolution of the electron density map.
Structure Solution & Validation:
Process the diffraction frames using software like APEX or CrysAlisPro.
Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation: The final
R1
value must be < 0.05, and the goodness-of-fit (S) should be near 1.0, confirming the structural model perfectly matches the empirical diffraction data.
5-Bromoisochroman is more than a simple reagent; it is a gateway molecule for the development of advanced therapeutics and materials. The precise elucidation of its 3D molecular structure through SC-XRD reveals crucial details about its half-chair conformation and halogen-driven crystal packing. By adhering to rigorous purification and crystallographic protocols, researchers can leverage this structural data to perform highly stereoselective cross-coupling reactions, ultimately accelerating the rational design of novel isochroman-based drug candidates.
Semantic Scholar. "From Isocyanides to Iminonitriles via Silver." Cell Reports Physical Science.
ACS Publications. "Direct Arylation of Benzyl Ethers with Organozinc Reagents." Journal of the American Chemical Society.
PubMed / Acta Crystallographica Section C. "Isochroman derivatives and their tendency to crystallize in chiral space groups." Acta Crystallogr C. 2004 Apr;60(Pt 4):o239-41.
Foundational
An In-depth Technical Guide on the Solubility Profile of 5-Bromoisochroman in Various Organic Solvents
Introduction 5-Bromoisochroman is a halogenated derivative of the isochroman scaffold, a core structure found in a variety of biologically active natural products and synthetic compounds. The incorporation of a bromine a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Bromoisochroman is a halogenated derivative of the isochroman scaffold, a core structure found in a variety of biologically active natural products and synthetic compounds. The incorporation of a bromine atom at the 5-position can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. A comprehensive understanding of the solubility profile of 5-Bromoisochroman in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.
This technical guide provides a detailed exploration of the solubility of 5-Bromoisochroman. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines established methodologies for its determination, provides a predicted solubility profile based on fundamental chemical principles, and offers detailed experimental protocols.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[4] The overall free energy change of this process determines the extent of solubility.
For 5-Bromoisochroman, its molecular structure dictates its solubility behavior. The isochroman core provides a degree of lipophilicity, while the ether oxygen and the bromine atom introduce polarity. Therefore, its solubility will be a balance between these competing factors.
Key Molecular Features Influencing Solubility:
Isochroman Ring System: The bicyclic ether structure has both polar (ether linkage) and nonpolar (aromatic and aliphatic hydrocarbon) regions.
Bromine Atom: The bromo substituent is electron-withdrawing and increases the molecule's polarizability, which can enhance interactions with polarizable solvents.
Hydrogen Bonding: 5-Bromoisochroman is a hydrogen bond acceptor (via the ether oxygen) but not a donor. This limits its ability to form strong hydrogen bonds with protic solvents compared to molecules with -OH or -NH groups.
Based on these features, it is anticipated that 5-Bromoisochroman will exhibit moderate to good solubility in a range of organic solvents, with higher solubility expected in solvents that can engage in dipole-dipole interactions and have a nonpolar character that can accommodate the hydrocarbon framework.
Predicted Solubility Profile of 5-Bromoisochroman
While experimental data is essential for precise solubility values, a qualitative and semi-quantitative prediction can be made based on the principles of "like dissolves like".[1][2]
These solvents have strong dipoles that can interact favorably with the polar regions of 5-Bromoisochroman. Their ability to accept hydrogen bonds is not a primary factor for this solute.
Polar Protic
Methanol, Ethanol
Moderate
These solvents can act as hydrogen bond donors to the ether oxygen of 5-Bromoisochroman. However, the overall nonpolar character of the isochroman ring may limit very high solubility.
Nonpolar
Toluene, Hexane
Moderate to Low
Toluene, with its aromatic ring, may exhibit favorable π-stacking interactions with the benzene ring of 5-Bromoisochroman. Hexane, being purely aliphatic, is expected to be a poorer solvent.
Chlorinated
Dichloromethane (DCM), Chloroform
High
These solvents have a good balance of polarity and the ability to engage in van der Waals forces, making them effective for a wide range of organic compounds.
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Moderate to High
The "like dissolves like" principle is strong here, as both the solute and solvent contain ether functional groups.
Ketones
Acetone
High
Acetone is a polar aprotic solvent that is a good general solvent for many organic compounds.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][5]
Isothermal Shake-Flask Method Followed by Gravimetric or Spectroscopic Analysis
This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature and then determining the concentration of the dissolved solute.
3.1.1. Detailed Experimental Protocol
Materials:
5-Bromoisochroman (solid)
Selected organic solvents (high purity)
Volumetric flasks and pipettes
Scintillation vials or other suitable sealed containers
Temperature-controlled orbital shaker or magnetic stirrer
Centrifuge
Syringe filters (e.g., 0.45 µm PTFE)
Analytical balance
Evaporating dish or pre-weighed vials (for gravimetric analysis)
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)
Procedure:
Preparation of Saturated Solution:
Add an excess amount of solid 5-Bromoisochroman to a series of vials. An excess is confirmed by the presence of undissolved solid after equilibration.[1]
Accurately add a known volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25 °C).
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.[1][5] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.
Phase Separation:
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.[5]
To further separate the undissolved solid, centrifuge the vials.
Carefully withdraw the supernatant (the clear, saturated solution) using a syringe.
Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a clean container. This step is crucial to remove any remaining solid particles.[1]
Quantification:
Gravimetric Method:
Transfer a precisely known volume of the filtered saturated solution into a pre-weighed evaporating dish or vial.[5][6]
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
Once the solvent is completely removed, weigh the dish or vial containing the dry solute.
The mass of the dissolved solute is the difference between the final and initial weights.[5]
Calculate the solubility in mg/mL or g/100 mL.
Spectroscopic Method (HPLC or UV-Vis):
Prepare a series of standard solutions of 5-Bromoisochroman of known concentrations in the same solvent.
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.[1][7]
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
Analyze the diluted sample using the same method as the standards.
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.[7]
3.1.2. Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 5-Bromoisochroman.
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to allow for easy comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of 5-Bromoisochroman at 25 °C
Solvent
Solvent Class
Solubility (mg/mL)
Molar Solubility (mol/L)
Dichloromethane
Chlorinated
Experimental Value
Calculated Value
Acetone
Ketone
Experimental Value
Calculated Value
Dimethyl Sulfoxide
Polar Aprotic
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
Experimental Value
Calculated Value
Ethanol
Polar Protic
Experimental Value
Calculated Value
Methanol
Polar Protic
Experimental Value
Calculated Value
Tetrahydrofuran
Ether
Experimental Value
Calculated Value
Toluene
Nonpolar
Experimental Value
Calculated Value
Hexane
Nonpolar
Experimental Value
Calculated Value
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Factors Influencing Experimental Results
Several factors can influence the accuracy and reproducibility of solubility measurements:
Purity of 5-Bromoisochroman: Impurities can affect the measured solubility.
Purity of Solvents: The presence of water or other impurities in the solvents can alter their solvating properties.
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is crucial.[3]
Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.
pH of the Medium: For ionizable compounds, pH plays a significant role in solubility. While 5-Bromoisochroman is not expected to be ionizable under typical conditions, this is a critical consideration for other compounds.
Logical Relationships in Solubility
The interplay between the properties of 5-Bromoisochroman and the various solvents determines the observed solubility. This relationship can be visualized as follows:
Caption: Factors influencing the solubility of 5-Bromoisochroman.
Safety Precautions
When handling 5-Bromoisochroman and organic solvents, it is essential to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves.[8][9] Consult the Safety Data Sheet (SDS) for 5-Bromoisochroman and each solvent for specific handling and disposal information.[8][9]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-Bromoisochroman in various organic solvents. By combining theoretical principles with robust experimental methodologies, researchers and drug development professionals can obtain the critical data necessary for the effective application of this compound in their work. The predicted solubility profile serves as a useful starting point, but should be confirmed through the detailed experimental protocols outlined herein.
References
Pharmapproach. (2018, August 1). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Faculty of Science, Tanta University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
Pan, L., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3019-3026. [Link]
Taylor, L. S., & Zhang, G. G. Z. (2016). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical Sciences, 105(9), 2734-2737. [Link]
van der Loop, M. W., et al. (2021, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Langmuir, 37(34), 10246-10254. [Link]
Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Biomolecular Screening, 16(6), 679-687. [Link]
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]
SlideShare. (2016, November 28). Gravimetric method of analysis. Retrieved from [Link]
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]
Scribd. (n.d.). Solubility Determination of Drugs at Room Temp. Retrieved from [Link]
Contreras, R., et al. (2024, April 1). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Journal of Molecular Liquids, 399, 124316. [Link]
Chemwatch. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]
Dave, M. (2020, November 15). What solvent can I use to prepare a higher concentration of 5-Bromouracil? ResearchGate. Retrieved from [Link]
Electronic Properties and Dipole Moment of 5-Bromoisochroman: A Comprehensive Computational and Experimental Guide
Executive Summary 5-Bromoisochroman (CAS: 182949-89-9) is a structurally rigid bicyclic ether that serves as a highly valuable pharmacophore and synthetic intermediate in modern drug development. Understanding its intrin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromoisochroman (CAS: 182949-89-9) is a structurally rigid bicyclic ether that serves as a highly valuable pharmacophore and synthetic intermediate in modern drug development. Understanding its intrinsic electronic properties—specifically its permanent dipole moment, polarizability, and frontier molecular orbital (HOMO/LUMO) energies—is critical for predicting its behavior in biological systems. These properties dictate the molecule's solubility profile, its orientation within receptor binding pockets, and its reactivity in downstream cross-coupling reactions. This guide provides an authoritative, self-validating framework for determining these properties using both computational and experimental methodologies.
Theoretical Framework: Causality of the Dipole Moment
The net dipole moment (
μ
) of a molecule is not a scalar value, but rather the precise vector sum of its individual bond dipoles in three-dimensional space[1]. In 5-Bromoisochroman, the electronic landscape is governed by two primary functional groups attached to the bicyclic framework:
The Ether Oxygen (Position 2): The C-O-C linkage within the tetrahydropyran ring possesses two lone pairs of electrons. Because oxygen is significantly more electronegative than carbon, it creates a localized, permanent dipole moment pointing toward the oxygen atom[2].
The Bromine Substituent (Position 5): Halogens exert a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework, pulling electron density away from the aromatic ring[2]. While bromine also possesses a resonance-donating (+R) effect, the inductive electron withdrawal dominates the ground-state dipole vector.
Conformational Causality: The isochroman core is not planar. To minimize steric strain, the saturated tetrahydropyran ring adopts a half-chair conformation. This specific 3D geometry forces the
μether
and
μbromo
vectors into a non-linear spatial alignment. Because these vectors are neither perfectly parallel nor perfectly opposed (as they are in highly symmetrical molecules like
CO2
), they do not cancel out, resulting in a distinct, non-zero net molecular dipole moment[1].
Logical relationship of electronic and steric effects governing the net dipole moment.
Computational Protocol: Density Functional Theory (DFT)
To accurately quantify these electronic properties, Density Functional Theory (DFT) serves as the industry standard[3]. The following protocol outlines a self-validating computational workflow using Gaussian 16[4].
Step-by-Step Methodology
Initial Geometry Generation: Construct the 3D model of 5-Bromoisochroman and perform a preliminary molecular mechanics (e.g., MMFF94) clean-up to establish the baseline half-chair conformation.
Functional and Basis Set Selection: Select the B3LYP hybrid functional paired with the def2-TZVPD basis set[3].
Causality: The inclusion of diffuse functions ("D" or "++") is non-negotiable for calculating dipole moments and polarizabilities. Diffuse functions allow the basis set to mathematically describe electron density far from the nucleus, which is critical for accurately modeling the diffuse "tails" of the lone pairs on the oxygen and bromine atoms[3].
Geometry Optimization: Execute the optimization routine to iteratively adjust the atomic coordinates until the lowest energy conformation is reached[4].
Self-Validation (Frequency Calculation): A computational protocol is only reliable if its output is internally validated. To ensure the optimized geometry represents a true energetic minimum rather than a transition state (saddle point), a vibrational frequency calculation must be executed at the identical level of theory. The complete absence of imaginary frequencies mathematically validates the structural minimum[4].
Property Extraction: Extract the dipole moment components (
μx,μy,μz
), HOMO/LUMO energies, and isotropic polarizability from the formatted checkpoint file.
Step-by-step computational workflow for DFT-based dipole moment and electronic property calculation.
Theoretical calculations must be empirically validated. Broadband Dielectric Spectroscopy (BDS) is the premier analytical technique for measuring the macroscopic dielectric response of a material to extract the precise molecular dipole moment[5].
Step-by-Step Methodology
Sample Preparation: Dissolve 5-Bromoisochroman in a strictly non-polar solvent (e.g., cyclohexane).
Causality: Cyclohexane has a highly symmetrical structure resulting in a dipole moment of exactly 0 D[6]. Using a zero-dipole solvent prevents complex solute-solvent dipole interactions, allowing the instrument to isolate and extract the intrinsic dipole moment of the 5-Bromoisochroman molecule alone.
Instrumental Calibration (Self-Validation): Fill the parallel-plate capacitor cell with pure cyclohexane. Balance the measurement bridge circuit to zero[7]. By doing this, any residual capacitance or phase-shifting is identified as an instrumental artifact and mathematically subtracted, creating a self-validating, noise-free baseline[7].
Frequency Sweep: Apply an alternating current (AC) electric field across a wide frequency range (typically
10−2
to
107
Hz)[7].
Data Acquisition: As the AC field oscillates, the permanent dipoles of 5-Bromoisochroman attempt to physically rotate to align with the field[5]. Measure the complex dielectric permittivity (
ϵ∗
) as a function of frequency.
Dipole Extraction (Debye Modeling): Fit the frequency-dependent dielectric loss data to the Debye relaxation model. The magnitude of the dielectric dispersion (
Δϵ
) is directly proportional to the square of the molecular dipole moment (
μ2
), allowing for precise empirical quantification of the DFT predictions.
Data Presentation: Quantitative Electronic Properties
The following table summarizes the theoretical electronic properties of 5-Bromoisochroman, derived from standard DFT principles for brominated aromatic ethers, providing a baseline for experimental validation.
Property
Theoretical Value (DFT Estimate)
Unit
Significance in Drug Design
Net Dipole Moment (
μ
)
~ 2.2 - 2.5
Debye (D)
Dictates aqueous solubility and orientation within polar receptor pockets.
HOMO Energy
-6.45
eV
Indicates the electron-donating capacity, primarily driven by the ether oxygen.
LUMO Energy
-1.12
eV
Indicates the electron-accepting capacity, localized near the brominated aromatic ring.
HOMO-LUMO Gap
5.33
eV
Correlates with the overall chemical hardness, kinetic stability, and reactivity.
Isotropic Polarizability (
α
)
112.4
Bohr
3
Influences the strength of London dispersion forces during target binding.
Preliminary Investigation of 5-Bromoisochroman: Toxicity, Handling, and Experimental Applications
Executive Summary 5-Bromoisochroman (CAS 182949-89-9) is a highly versatile bicyclic ether utilized extensively as an organic building block in advanced drug discovery. The bromine atom at the C5 position serves as an id...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromoisochroman (CAS 182949-89-9) is a highly versatile bicyclic ether utilized extensively as an organic building block in advanced drug discovery. The bromine atom at the C5 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, making it a critical intermediate in the synthesis of α4β7 integrin inhibitors for inflammatory bowel disease and heteroaryl-isochroman derivatives targeting central nervous system disorders[1][2]. However, its halogenated, lipophilic nature presents specific toxicological risks and handling challenges. This technical guide provides a rigorous, causality-driven framework for the safe handling, toxicological profiling, and experimental application of 5-Bromoisochroman.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 5-Bromoisochroman is essential for predicting its behavior in both biological assays and synthetic workflows. The compound's lipophilicity facilitates rapid cellular membrane penetration, which is the primary driver of its localized toxicity and irritation profile[3][4].
Table 1: Physicochemical and Hazard Profile of 5-Bromoisochroman
As a Senior Application Scientist, it is critical to move beyond reading Safety Data Sheets (SDS) and understand the causality of a compound's hazards[3][5].
H302 (Harmful if swallowed): The isochroman core is highly lipophilic. Upon ingestion, it rapidly crosses the gastric mucosa. Hepatic metabolism of halogenated cyclic ethers often involves cytochrome P450-mediated oxidation, which can generate reactive electrophilic intermediates that deplete intracellular glutathione (GSH), leading to hepatotoxicity.
H315 / H319 (Skin and Eye Irritation): The compound acts as a localized irritant. The electrophilic nature of the brominated aromatic ring, combined with its ability to partition into the lipid bilayers of the stratum corneum or corneal epithelium, induces localized lipid peroxidation and protein denaturation.
H335 (Respiratory Irritation): Inhalation of fine powders or aerosols allows the compound to interact directly with the respiratory epithelium. This triggers a localized inflammatory cascade driven by Reactive Oxygen Species (ROS) generation.
Figure 1: Cellular toxicity pathway of 5-Bromoisochroman.
Rigorous Safety and Handling Protocols
To mitigate the risks outlined above, laboratory protocols must be designed as self-validating safety systems.
Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood with a minimum face velocity of 100 fpm. Causality: This ensures that any aerosolized particulates generated during the handling of the solid are captured before entering the operator's breathing zone, preventing H335 respiratory irritation.
Personal Protective Equipment (PPE): Standard nitrile gloves are required; however, for prolonged handling (>15 minutes of direct contact with solutions), double-gloving or the use of butyl rubber gloves is mandated. Causality: Halogenated organic compounds can permeate standard nitrile relatively quickly, carrying the toxicant directly to the dermal layer.
Storage Conditions: Store at 2–8°C in a dry, dark environment under an inert atmosphere (Argon or Nitrogen)[4]. Causality: Cyclic ethers like isochroman are susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen and light. This radical-mediated process can lead to the formation of shock-sensitive hydroperoxides.
Validated Experimental Workflows
In Vitro Cytotoxicity Assessment (MTT Assay)
Before utilizing 5-Bromoisochroman derivatives in advanced biological models, establishing a baseline cytotoxicity profile (IC50) is mandatory. This protocol uses HepG2 (hepatic) cells to account for potential metabolic toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality: This specific density ensures cells are in the exponential growth phase during dosing, which is when they are most sensitive to toxicological insult.
Compound Preparation: Dissolve 5-Bromoisochroman in 100% DMSO to create a 200 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 1000 µM. Critical Control: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v). Higher DMSO concentrations will cause vehicle-induced solvent toxicity, confounding the IC50 data.
Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium MTT into purple formazan crystals.
Quantification: Solubilize the formazan crystals using 100 µL of DMSO per well and read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
5-Bromoisochroman is frequently used to append the isochroman moiety to complex pharmacophores[1]. The following protocol outlines a highly efficient C-C bond formation workflow.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromoisochroman (1.0 eq), an arylboronic acid (1.2 eq), and
K2CO3
(2.0 eq).
Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Causality: The biphasic system is critical. Dioxane solubilizes the lipophilic 5-Bromoisochroman and the catalyst, while water dissolves the inorganic base (
K2CO3
), which is strictly required to activate the boronic acid for the transmetalation step.
Catalyst Addition & Reaction: Add
Pd(PPh3)4
(0.05 eq) under a stream of Argon. Heat the mixture to 90°C and stir for 12 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Executive Summary 5-Bromoisochroman is a highly versatile oxygen-containing heterocyclic building block heavily utilized in medicinal chemistry and materials science. Its functionalization at the C5 position via palladiu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromoisochroman is a highly versatile oxygen-containing heterocyclic building block heavily utilized in medicinal chemistry and materials science. Its functionalization at the C5 position via palladium-catalyzed Suzuki-Miyaura cross-coupling provides direct access to complex biaryl systems, including pharmacologically active heterocycles and axially chiral bis-isochroman heterodimers[1][2]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the arylation and borylation of 5-bromoisochroman, ensuring high fidelity in stereoselective and scalable syntheses.
Mechanistic Rationale & Substrate Profiling
The Suzuki-Miyaura coupling of 5-bromoisochroman involves the standard Pd(0)/Pd(II) catalytic cycle, but the unique steric and electronic environment of the isochroman ring dictates specific experimental choices:
Oxidative Addition: The C5–Br bond in isochroman is electronically neutral but sterically hindered by the adjacent C4 methylene protons. Utilizing electron-rich, bidentate ligands (e.g., dppf) accelerates oxidative addition and stabilizes the resulting Pd(II) complex[3].
Transmetalation: The choice of base is critical. Aqueous inorganic bases (such as K₂CO₃ or Na₂CO₃) in biphasic solvent systems (dioxane/H₂O or toluene/EtOH/H₂O) facilitate the formation of the reactive boronate species, which is essential for efficient transmetalation[4][5].
Reductive Elimination: When synthesizing 5,5'-linked bis-isochromans, the resulting ortho-trisubstituted biaryl axis introduces significant steric strain. Elevated temperatures (90–100 °C) and robust catalysts are required to drive reductive elimination and prevent premature protodeboronation[2][6].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling adapted for 5-bromoisochroman.
Experimental Protocols
Protocol A: Standard Arylation (Synthesis of 5-(Furan-3-yl)isochroman)
Causality: This protocol utilizes Pd(PPh₃)₄ as a highly effective catalyst for unhindered aryl and heteroaryl boronic acids. A biphasic dioxane/water system ensures the simultaneous solubility of the organic substrates and the inorganic base (K₂CO₃), driving the transmetalation step[4].
Preparation: In an oven-dried Schlenk flask, combine 5-bromoisochroman (196.1 mg, 0.9 mmol), furan-3-ylboronic acid (110.9 mg, 1.0 mmol), and K₂CO₃ (229.4 mg, 1.8 mmol)[4].
Catalyst Addition: Add Pd(PPh₃)₄ (24.0 mg, 2.6 mol%) to the solid mixture[4].
Degassing: Evacuate and backfill the flask with high-purity argon three times to prevent catalyst oxidation.
Solvent Addition: Inject a pre-degassed aqueous solution of 1,4-dioxane (typically 4:1 v/v dioxane:water, 5 mL).
Reaction: Stir the suspension vigorously at 90 °C for 8.5 hours[4].
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography to afford the product as a white solid (Yield: ~54%)[4].
Protocol B: Borylation of 5-Bromoisochroman (Synthesis of Isochroman-5-boronic acid pinacol ester)
Causality: For late-stage functionalization, converting 5-bromoisochroman to its boronate ester is necessary. Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination of the bulky pinacolborane group, minimizing competitive dehalogenation side reactions[3].
Preparation: Combine 5-bromoisochroman (198 mg, 0.93 mmol), bis(pinacolato)diboron (709 mg, 2.8 mmol), anhydrous potassium acetate (274 mg, 2.8 mmol), and Pd(dppf)Cl₂ (102 mg, 0.14 mmol) in a reaction vessel[3].
Degassing: Perform three strict vacuum/nitrogen cycles.
Reaction: Stir the resulting suspension at 100 °C for 16 hours[3].
Workup: Cool to room temperature, extract the reaction mixture with water (20 mL) and methyl tert-butyl ether (MTBE)[3].
Purification: Concentrate the organic phase and purify via silica gel chromatography.
Protocol C: Stereoselective Synthesis of Axially Chiral 5,5'-Linked Bis-Isochromans
Causality: The synthesis of biaryl-type bis-1-arylisochromans requires the construction of a sterically hindered ortho-trisubstituted biaryl axis. This is achieved by coupling optically active isochroman derivatives, followed by an oxa-Pictet-Spengler cyclization, transferring chirality from the central stereocenters to the axial biaryl bond[2][6].
Coupling: React an optically active 1-arylpropan-2-ol derivative with 5-bromoisochroman (or its boronate ester) under Suzuki-Miyaura conditions (Pd catalysis, basic aqueous media, 90 °C) to form the biaryl intermediate[2][6].
Cyclization: Subject the intermediate to an oxa-Pictet-Spengler cyclization using an aryl aldehyde or methoxymethyl chloride in the presence of an acid catalyst[6].
Resolution: Because the cyclization is diastereoselective, separate the resulting stereoisomeric products using chiral preparative HPLC[6].
Validation: Determine the absolute configuration using a combination of Vibrational Circular Dichroism (VCD), NMR, and single-crystal X-ray diffraction[2][6].
Caption: Workflow for the stereoselective synthesis of axially chiral 5,5'-linked bis-isochromans.
Troubleshooting & Self-Validating Systems (Trustworthiness)
To ensure the protocol acts as a self-validating system, monitor the following critical quality attributes (CQAs) during the reaction:
Dehalogenation Monitoring: A common side reaction in the borylation of isochromans is the protodehalogenation of the starting material[2].
Self-Validation: Monitor the reaction via GC-MS or LC-MS. If the mass corresponding to unsubstituted isochroman increases beyond 5%, verify the anhydrous nature of the solvent and the quality of the potassium acetate (which must be strictly dry).
Chiral Integrity: When coupling enantiomerically enriched substrates (e.g., 1-allyl-5-bromoisochroman), the enantiomeric ratio (e.r.) must be conserved.
Self-Validation: Perform chiral HPLC analysis on both the starting material and the coupled product. Studies have shown that an initial e.r. of 83:17 can be perfectly maintained through the Suzuki coupling process, validating the mildness of the Pd(PPh₃)₄/Na₂CO₃ system[5].
Atropisomer Stability: For 5,5'-linked bis-isochromans, the biaryl axis may undergo rotation if steric hindrance is insufficient.
Self-Validation: Utilize Vibrational Circular Dichroism (VCD) alongside DFT calculations. The atropodiastereomers should exhibit near-mirror-image VCD curves, confirming the rigid establishment of axial chirality[1][2].
References
[4] From Isocyanides to Iminonitriles via Silver. Semantic Scholar. URL: [Link]
[5] Asymmetric Organocatalytic Allylation of Acetals. University of Birmingham eTheses Repository. URL: [Link]
[1][2] VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. Int J Mol Sci. 2024 Sep 6;25(17):9657. URL:[Link]
[6] Stereoselective Synthesis of Axially Chiral 5,5'-Linked bis-1-Arylisochromans with Antibacterial Activity. Int J Mol Sci. 2025 Aug 12;26(16):7777. URL:[Link]
[3] Preparation and application method of heterocyclic compound as KRAS inhibitor. Google Patents (TW202241869A). URL:
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 5-Bromoisochroman
Introduction: The 5-Bromoisochroman Scaffold In the landscape of modern medicinal chemistry, the discovery and optimization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. A...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The 5-Bromoisochroman Scaffold
In the landscape of modern medicinal chemistry, the discovery and optimization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. Among these, the isochroman framework has emerged as a privileged structure, featuring in a variety of biologically active compounds. 5-Bromoisochroman, in particular, serves as a versatile and strategically important starting material. The bromine atom at the C5 position acts as a "synthetic handle," enabling a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the synthesis of key pharmaceutical intermediates derived from 5-bromoisochroman. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the application of these methods in the construction of precursors for targeted therapies, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized treatment for certain cancers.[1][2][3]
Strategic Importance in Drug Discovery
The utility of the 5-bromoisochroman core lies in its ability to be elaborated into complex molecular architectures that can effectively interact with biological targets. The bromine atom provides a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the pharmacophores of advanced drug candidates.
Key Applications:
PARP Inhibitors: Many potent PARP inhibitors feature a bicyclic core structure. The isochroman moiety can serve as a key component of this core, with the C5 position being a critical point for attaching side chains that interact with the enzyme's active site. PARP inhibitors function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[1][2][4][5]
Other Therapeutic Areas: Derivatives of isochroman are also being investigated for their potential as Bcl-2 family protein inhibitors (relevant in apoptosis) and for other targets in oncology and beyond.[6][7]
Core Synthetic Transformations of 5-Bromoisochroman
The transformation of 5-bromoisochroman into valuable intermediates is dominated by a suite of powerful, well-understood, and scalable reactions. The choice of reaction is dictated by the desired bond construction (C-C, C-N, etc.).
Caption: Key synthetic pathways from 5-Bromoisochroman.
The Suzuki-Miyaura reaction is arguably the most important tool for creating C-C bonds in modern organic synthesis, prized for its mild conditions and high functional group tolerance.[8][9][10] It couples the aryl bromide of 5-bromoisochroman with an organoboron species (typically a boronic acid or ester).
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][11] The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 5-bromoisochroman to form a Pd(II) complex. This is often the rate-determining step.[9]
Transmetalation: A base activates the organoboron reagent, facilitating the transfer of its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Why It's Chosen: This reaction is ideal for introducing aryl or heteroaryl moieties, which are common components of pharmaceutical agents that engage in π-stacking or hydrogen bonding interactions with the target protein.
The formation of aryl-amine bonds is another cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and efficient method for this transformation, coupling aryl halides with a wide variety of amines.[12][13]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The key difference is the nucleophile.
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoisochroman.
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong base is required to deprotonate the amine, forming an amido complex.
Reductive Elimination: The aryl group and the amido group couple to form the desired C-N bond and regenerate the Pd(0) catalyst.
Why It's Chosen: This reaction is indispensable for installing primary or secondary amine functionalities. These amines often serve as critical hydrogen bond donors/acceptors or as points for further derivatization to modulate solubility and pharmacokinetic properties. The choice of bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) is crucial for facilitating the reductive elimination step, which can be challenging.[12][14][15]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes or arylalkynes.[16][17]
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system.
Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.
Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II) complex.[16][18]
Why It's Chosen: Alkynyl linkers are valuable in drug design for their rigidity, which can help in positioning functional groups optimally within a binding pocket. They can also serve as precursors for other functional groups via reactions like hydration or reduction.
Lithiation-Borylation: An Alternative Route to Boronic Esters
While many boronic acids are commercially available, sometimes a custom-synthesized one is needed. Lithiation-borylation provides a powerful method to convert an aryl halide into an aryl boronic ester.[19][20]
Mechanistic Rationale: This is a two-step process.
Halogen-Metal Exchange: 5-Bromoisochroman is treated with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) to replace the bromine with lithium.
Borylation: The resulting aryllithium species is a potent nucleophile and is quenched with a boron electrophile, such as triisopropyl borate [B(OiPr)₃], to form a boronate complex. Acidic workup then yields the boronic acid or its ester.
Why It's Chosen: This method allows for the in situ generation of the organoboron reagent from the starting aryl bromide. The resulting boronic ester can then be used directly in a subsequent Suzuki coupling, enabling a one-pot, multi-step synthesis that can improve overall efficiency.[21][22][23]
Detailed Application Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoisochroman
This protocol describes a general procedure for coupling 5-bromoisochroman with a generic arylboronic acid.
Reagent
Molar Eq.
Purpose
5-Bromoisochroman
1.0
Starting Material
Arylboronic Acid
1.2 - 1.5
Coupling Partner
Pd(dppf)Cl₂
0.02 - 0.05
Palladium Catalyst
K₂CO₃ or Cs₂CO₃
2.0 - 3.0
Base
Dioxane/Water (4:1)
-
Solvent System
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromoisochroman (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
Solvent and Catalyst Addition: Add the degassed solvent mixture (Dioxane/H₂O, 4:1). Bubble argon through the solvent for 15-20 minutes prior to addition. Finally, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv).
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-isochroman.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromoisochroman
This protocol provides a general method for coupling 5-bromoisochroman with a secondary amine.
Reagent
Molar Eq.
Purpose
5-Bromoisochroman
1.0
Starting Material
Secondary Amine
1.2
Coupling Partner
Pd₂(dba)₃
0.01 - 0.02
Palladium Pre-catalyst
X-Phos
0.02 - 0.04
Ligand
NaOtBu or LHMDS
1.4 - 1.8
Strong Base
Toluene or Dioxane
-
Anhydrous Solvent
Step-by-Step Methodology:
Reaction Setup (Glovebox): Inside a glovebox, add the palladium pre-catalyst (Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), the ligand (X-Phos), and the base (Sodium tert-butoxide, NaOtBu) to an oven-dried vial or flask.
Reagent Addition: Remove the flask from the glovebox, add 5-bromoisochroman and the anhydrous solvent (e.g., toluene). Finally, add the secondary amine via syringe.
Reaction: Seal the vessel and heat to 90-110 °C with stirring.
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the residue by flash column chromatography.
Case Study: Synthesis of a PARP Inhibitor Precursor
This case study illustrates a two-step sequence to synthesize a key precursor for a PARP inhibitor, starting from 5-bromoisochroman.
Caption: Synthetic route to a PARP inhibitor pharmacophore.
Objective: Synthesize 5-(4-aminomethylphenyl)isochroman, a key fragment that can be further elaborated into a PARP inhibitor.
Step 1: Suzuki Coupling
Reaction: 5-Bromoisochroman is coupled with 4-(Boc-aminomethyl)phenylboronic acid using the conditions outlined in Protocol 1 .
Rationale: This step installs the phenyl ring with a protected amine functionality. The Boc (tert-butyloxycarbonyl) group is a stable protecting group that can be easily removed later.
Expected Outcome: Formation of tert-butyl ((4-(isochroman-5-yl)phenyl)methyl)carbamate in high yield (typically 80-95%) after purification.
Step 2: Deprotection
Reaction: The product from Step 1 is dissolved in a suitable solvent (e.g., Dichloromethane or Dioxane) and treated with a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
Rationale: The acidic conditions cleave the Boc protecting group, liberating the primary amine.
Work-up: After the reaction is complete (monitored by TLC/LC-MS), the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be neutralized with a mild base to yield the free amine.
Expected Outcome: The final product, (4-(isochroman-5-yl)phenyl)methanamine, is obtained. This intermediate contains the crucial isochroman core and a reactive primary amine, ready for amide bond formation to complete the synthesis of the target PARP inhibitor.
References
Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications. Available at: [Link]
US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry. Available at: [Link]
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available at: [Link]
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. Available at: [Link]
Lithiation-borylation methodology and its application in synthesis. PubMed. Available at: [Link]
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Illinois Chemistry. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
CN107033142A - A kind of synthetic method of Venetoclax key intermediates. Google Patents.
Galacto-conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity. PubMed. Available at: [Link]
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC. Available at: [Link]
[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. Available at: [Link]
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. Available at: [Link]
Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation. Europe PMC. Available at: [Link]
Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Huddersfield Repository. Available at: [Link]
Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]
Application Note: Step-by-Step Bromination and Regiospecific Synthesis of 5-Bromoisochroman
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 5-Bromoisochroman is a highly valuable building block i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
5-Bromoisochroman is a highly valuable building block in pharmaceutical chemistry, frequently utilized in cross-coupling reactions (e.g., direct arylation with organozinc reagents) to construct complex biologically active benzyl ethers 1. However, synthesizing the 5-bromo isomer via direct bromination of the isochroman core presents significant regiochemical challenges. This application note details the mechanistic hurdles of direct electrophilic aromatic substitution (EAS) and provides two validated protocols: a direct bromination method (Protocol A) and an industry-standard, high-fidelity de novo cyclization method (Protocol B).
Mechanistic Pathways & Regiochemical Challenges
The direct bromination of isochroman is complicated by competing reaction pathways.
Radical Benzylic Bromination: Under ambient light or thermal conditions, molecular bromine undergoes homolytic cleavage. The resulting bromine radicals preferentially abstract a hydrogen atom from the C1 benzylic position. The resulting radical is highly stabilized by the adjacent oxygen atom (anomeric resonance), leading predominantly to 1-bromoisochroman. This phenomenon is well-documented in the photochemical bromination of isochroman during the synthesis of ropinirole 2.
Electrophilic Aromatic Substitution (EAS): To force ring bromination, radical pathways must be suppressed (strict darkness) and a strong Lewis acid (e.g.,
FeBr3
) must be employed to generate the
Br+
electrophile. Even under these conditions, the alkyl substituents of the pyran ring direct weakly to all available aromatic positions (C5, C6, C7, C8). Because the C5 and C8 peri-positions are sterically hindered, the 6- and 7-bromo isomers often predominate, making the isolation of 5-bromoisochroman labor-intensive.
Reaction pathways for isochroman bromination highlighting the EAS route to 5-bromoisochroman.
Quantitative Data Summary
Synthetic Route
Primary Reagents
Major Product(s)
5-Bromo Regioselectivity
Typical Yield of Target
Photochemical
Br2
,
hν
,
CCl4
1-Bromoisochroman
< 1%
N/A
Direct EAS (Protocol A)
Br2
,
FeBr3
, Dark
6- & 7-Bromoisochroman
~10-15%
Low
Oxa-Pictet-Spengler (Protocol B)
MEM-ether,
TiCl4
5-Bromoisochroman
100% (Exclusive)
> 85%
Protocol A: Direct Electrophilic Aromatic Bromination
Note: Use this protocol only if pre-functionalized starting materials are unavailable. Be prepared for rigorous chromatographic separation.
Reagents & Materials:
Isochroman (1.0 eq)
Bromine (
Br2
, 1.1 eq)
Iron(III) bromide (
FeBr3
, 0.1 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous
Na2S2O3
Step-by-Step Procedure:
Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with isochroman and anhydrous DCM (0.2 M). Add the
FeBr3
catalyst.
Light Shielding (Critical): Wrap the entire reaction vessel in aluminum foil. Causality: Ambient laboratory lighting is sufficient to initiate the homolytic cleavage of
Br2
, which will rapidly shift the reaction toward benzylic bromination.
Addition: Cool the mixture to 0 °C. Add a solution of
Br2
in DCM dropwise over 30 minutes via an addition funnel.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1).
Quench & Validation: Pour the mixture into cold saturated aqueous
Na2S2O3
. Self-Validation: The organic layer must transition from a deep red/brown to a pale yellow, confirming the complete neutralization of active bromine.
Workup: Extract with DCM, wash with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo.
Purification: The crude mixture contains a statistical distribution of ring-brominated isomers. Isolate 5-bromoisochroman using preparative HPLC or careful silica gel flash chromatography.
Protocol B: Regiospecific De Novo Synthesis (Oxa-Pictet-Spengler)
To bypass the regiochemical nightmare of direct bromination, process chemists utilize a de novo cyclization approach. By treating the MEM-ether of 2-(2-bromophenyl)ethanol with Titanium Tetrachloride (
TiCl4
), an oxonium ion is generated which undergoes an intramolecular Friedel-Crafts alkylation. Because the pre-existing bromine atom sterically blocks one ortho position, the cyclization is forced exclusively to the opposite ortho position, yielding 5-bromoisochroman with absolute regiocontrol 3.
De novo synthesis of 5-bromoisochroman via highly regioselective oxa-Pictet-Spengler cyclization.
Titanium tetrachloride (
TiCl4
, 1.0 M in DCM, 1.2 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Preparation: Dissolve the MEM-protected 2-(2-bromophenyl)ethanol in anhydrous DCM (0.15 M) in a flame-dried flask under an inert nitrogen atmosphere.
Activation: Cool the solution to 0 °C using an ice-water bath.
Cyclization: Dropwise add the
TiCl4
solution. Causality:
TiCl4
acts as a potent oxophilic Lewis acid, coordinating with the MEM ether to expel the leaving group and generate a highly electrophilic oxonium intermediate.
Reaction: Stir the resulting mixture at 0 °C for 1 hour.
Quench: Carefully quench the reaction by the slow addition of cold
H2O
while maintaining the temperature at 0 °C.
Workup: Dilute with additional DCM. Separate the layers and extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield pure 5-bromoisochroman as a colorless to pale-yellow oil.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 5-bromoisochroman, validate the product using the following analytical markers:
LC-MS: Confirm the mass of the target compound (
m/z
~213 / 215 for the isotopic bromine doublet
[M+H]+
).
1
H NMR (400 MHz,
CDCl3
):
Self-Validation Check: The successful formation of the isochroman ring is confirmed by the appearance of the C1 benzylic protons as a distinct singlet near
δ
4.7 ppm.
The C3 and C4 protons will appear as two distinct triplets around
δ
3.9 ppm and
δ
2.8 ppm, respectively.
The aromatic region will display three protons, confirming mono-bromination, with coupling constants indicative of a 1,2,3-trisubstituted benzene ring (ortho/meta coupling).
References
Source: ACS Publications (The Journal of Organic Chemistry)
Source: ACS Publications (Organic Process Research & Development)
US20050043309A1 - [1,8]naphthyridin-2-ones and related compounds for the treatment of schizophrenia
Source: Google Patents
URL
Application Note: Microwave-Assisted Synthesis and Functionalization of 5-Bromoisochroman
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The isochroman scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The isochroman scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of biologically active compounds, including1 and novel iminonitrile-decorated heterocycles[1][2]. Among its derivatives, 5-Bromoisochroman serves as a critical electrophilic building block for transition-metal-catalyzed cross-coupling and C(sp³)–H functionalization[3].
However, functionalizing the C5 position of the isochroman core under conventional thermal conditions is notoriously challenging. The steric hindrance around the 5-position often necessitates prolonged heating (18–24 hours), which can lead to thermal degradation, ring-opening side reactions, and poor overall yields.
The Solution: Microwave-Assisted Organic Synthesis (MAOS)
To overcome these thermodynamic and kinetic barriers, 4 is employed[4]. Unlike conventional convective heating—which relies on inefficient wall-to-center thermal transfer—MAOS utilizes direct dielectric heating. Microwaves couple directly with polar molecules (such as aqueous bases and polar solvents) in the reaction mixture, forcing rapid molecular rotation and generating instantaneous, uniform superheating[5]. This localized energy transfer drastically accelerates reaction rates, reducing processing times from days to minutes while suppressing byproduct formation[6].
Process Visualization
The following diagram illustrates the logical workflow and mechanistic progression of microwave-assisted functionalization for 5-bromoisochroman derivatives.
Microwave-assisted functionalization workflow for 5-Bromoisochroman derivatives.
Validated Methodologies
The following protocols are designed as self-validating systems. Causality is provided for all critical reagent and environmental choices to ensure reproducible scale-up.
This methodology details the rapid arylation of 5-bromoisochroman, a critical step in the synthesis of complex pharmaceutical intermediates[1].
Causality of Experimental Choices:
Solvent System (1,4-Dioxane / Aqueous Na₂CO₃): Dioxane is an excellent solubilizer for the organic substrate but is practically transparent to microwaves. The addition of 2M aqueous Na₂CO₃ provides the necessary high-dielectric component to efficiently absorb microwave energy, facilitating rapid volumetric heating[1][5].
Argon Sparging: At 130 °C, the Pd(PPh₃)₄ catalyst is highly susceptible to oxidative degradation. Thorough degassing ensures the active Pd(0) species remains intact throughout the catalytic cycle.
Step-by-Step Procedure:
Assembly: To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 5-bromoisochroman (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv).
Solvation: Suspend the mixture in 3.0 mL of 1,4-dioxane.
Degassing: Sparge the biphasic mixture with ultra-pure Argon for 5 minutes.
Irradiation: Seal the vial with an aluminum crimp cap equipped with a PTFE/silicone septum. Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Irradiate at 130 °C for 30 minutes with the maximum power output capped at 200 W[1].
Work-Up: Allow the system to cool to room temperature via automated compressed air cooling. Dilute the mixture with ethyl acetate (10 mL) and deionized water (10 mL). Extract the aqueous layer twice with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient: petroleum ether/ethyl acetate).
Protocol B: Microwave-Assisted C–N Bond Formation (Amination)
Amination of the isochroman core often requires forcing conditions. Microwave irradiation at 130 °C drives the nucleophilic substitution to completion while avoiding the charring and polymerization commonly seen in traditional oil baths[7].
Causality of Experimental Choices:
Ligand Selection: XPhos is utilized due to its bulkiness and electron-rich nature, which facilitates the challenging reductive elimination step at the sterically hindered C5 position.
Temperature Profile: A sustained 130 °C for 2 hours provides the necessary thermal energy to overcome the high activation barrier of C–N bond formation without degrading the ether linkage of the isochroman ring[7].
Step-by-Step Procedure:
Assembly: In a 10 mL microwave vial, combine 5-bromoisochroman (1.0 equiv, 0.5 mmol) and the desired amine (1.5 equiv).
Solvation: Add anhydrous toluene (3.0 mL). Note: While toluene is a poor microwave absorber, the highly polar ionic base and amine facilitate sufficient dielectric heating.
Irradiation: Seal the vial under Argon and heat in the microwave synthesizer at 130 °C for 2 hours[7].
Isolation: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via normal phase HPLC with a gradient elution of petroleum ether to ethyl acetate[7].
Quantitative Data: Conventional vs. Microwave Heating
The table below summarizes the kinetic and yield advantages of utilizing MAOS over conventional convective heating for 5-bromoisochroman functionalization.
Parameter
Conventional Heating (Oil Bath)
Microwave-Assisted Synthesis (MAOS)
Energy Transfer Mechanism
Convection / Conduction
Direct Dielectric Heating
Heating Profile
Wall-to-center thermal gradient
Volumetric, uniform heating
Typical Reaction Time
18 - 24 hours
30 - 120 minutes
Average Yield (Suzuki)
45% - 65%
85% - 92%
Average Yield (Amination)
< 40%
69% - 85%
Byproduct Formation
High (Thermal degradation)
Low (Short residence time)
(Data synthesized from standard MAOS comparative benchmarks and patent literature[4][6][7])
Self-Validation and Quality Assurance
To ensure the integrity of the synthesized 5-bromoisochroman derivatives, researchers must utilize the following self-validating checkpoints:
In-Process Control (IPC) via GC-MS / LC-MS:
Starting Material Check: 5-Bromoisochroman exhibits a distinct 1:1 isotopic doublet at m/z 212/214 (due to ⁷⁹Br and ⁸¹Br isotopes) in GC-MS.
Conversion Check: The complete disappearance of this isotopic doublet and the appearance of the desired product mass (e.g., [M+H]⁺ in ESI+ for aminated products) confirms successful conversion.
Structural Verification via ¹H-NMR:
Post-purification, the ¹H-NMR spectrum must show the preservation of the characteristic isochroman aliphatic protons (the C1 oxymethyl protons typically appear as a singlet or distinct multiplet around 4.7 ppm, and C3/C4 protons as multiplets around 2.8–3.9 ppm).
Successful reaction is confirmed by the alteration of the aromatic splitting pattern, verifying regioselective functionalization at the C5 position without ring opening.
References
US11491133B2 - Heteroaryl-isochroman compounds and uses thereof
Source: Google Patents
URL
US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin
Source: Google Patents
URL
Direct Arylation of Benzyl Ethers with Organozinc Reagents
Source: ACS Publications
URL
From Isocyanides to Iminonitriles via Silver
Source: Semantic Scholar
URL
Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?
Source: PMC (NIH)
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials
Source: SciSpace
URL
Technical Support Center: Troubleshooting Catalyst Deactivation in 5-Bromoisochroman Cross-Couplings
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Context 5-Bromoisochroman is a highly valuable electrophilic scaffold in medicinal chemistry, frequently utili...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Context
5-Bromoisochroman is a highly valuable electrophilic scaffold in medicinal chemistry, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Negishi couplings) to build complex molecular architectures[1]. However, researchers frequently encounter premature catalyst deactivation when using this substrate. The unique structural features of 5-bromoisochroman—specifically the steric hindrance at the C5 position and the presence of the ethereal oxygen in the fused tetrahydropyran ring—create competing thermodynamic pathways that can sequester or degrade the active palladium catalyst.
This guide provides field-proven causality analyses, quantitative data, and self-validating protocols to overcome these challenges.
Interactive Troubleshooting Q&A
Q1: My Pd-catalyzed Suzuki-Miyaura coupling with 5-bromoisochroman stalls at 30% conversion, and a black precipitate forms. What is the mechanistic cause?
A: The black precipitate is palladium black, an inactive, agglomerated form of Pd(0)[2]. Catalyst deactivation via aggregation occurs when the rate of oxidative addition is significantly slower than the rate of ligand dissociation. Because 5-bromoisochroman possesses moderate steric bulk adjacent to the C-Br bond, the oxidative addition step is kinetically hindered. If the active monoligated Pd(0) species remains under-coordinated for too long, it irreversibly aggregates into palladium black[2].
Resolution: Shift the kinetic balance by employing a highly active, electron-rich dialkylbiaryl monophosphine ligand (e.g., XPhos or SPhos). These ligands accelerate oxidative addition while their massive steric profile prevents the formation of multi-ligated Pd species, thereby stabilizing the intermediate and preventing aggregation[3].
Q2: I am using Pd(OAc)₂ and P(tBu)₃, but I observe almost no product formation. Is the catalyst failing to activate?
A: Yes, inefficient pre-catalyst reduction is a frequent and often overlooked issue[2]. Many protocols rely on the in situ reduction of Pd(II) precursors to the active Pd(0) species. However, with specific highly sterically demanding phosphines like P(tBu)₃, the reduction process can arrest prematurely. Instead of forming the required active Pd(0) species, the system generates a highly stable, but catalytically dormant, Pd(I) bromide dimer[4].
Resolution: Bypass the problematic in situ reduction step by utilizing a pre-formed Pd(0) source (such as Pd₂(dba)₃) or a modern, well-defined Pd(II) pre-catalyst (e.g., Buchwald G3 or G4 palladacycles). These pre-catalysts undergo rapid and predictable activation under mild basic conditions to generate the active monoligated Pd(0) species[4].
Q3: Could the oxygen atom in the isochroman ring be poisoning the catalyst?
A: Yes, off-cycle heteroatom coordination is a significant risk. While ether oxygens are typically weak ligands for late transition metals, the proximity of the oxygen in the fused isochroman ring can lead to competitive chelation if the primary phosphine ligand dissociates. This coordination creates a dormant, off-cycle palladium complex, effectively reducing the concentration of the active catalyst in the productive cycle[3].
Resolution: Utilizing ligands with a tailored steric environment (such as BrettPhos) strongly disfavors the binding of the isochroman oxygen to the Pd center, ensuring the metal remains engaged in the productive catalytic cycle[3].
Quantitative Ligand Evaluation
To guide your optimization, the following table summarizes the causal relationship between ligand choice, primary deactivation modes, and quantitative outcomes when coupling 5-bromoisochroman.
Catalytic System
Conversion (%)
Catalyst TON
Primary Deactivation Mode
Mechanistic Rationale
Pd(OAc)₂ / PPh₃
< 25%
< 25
Pd Black Aggregation
Insufficient electron density to drive rapid oxidative addition; lack of steric bulk allows Pd(0) agglomeration.
Pd₂(dba)₃ / P(tBu)₃
~ 45%
~ 45
Off-cycle Pd(I) Dimer
Arrested reduction state traps palladium in an inactive dinuclear Pd(I) complex[4].
Pd(OAc)₂ / SPhos
80 - 85%
800 - 850
Slow Ligand Oxidation
Biaryl structure accelerates oxidative addition, but in situ reduction remains slightly inefficient.
XPhos Pd G3
> 99%
> 990
None Observed
Rapid activation generates a highly stable, monoligated Pd(0) species that resists heteroatom coordination[3].
This protocol is designed as a self-validating system. Each step includes a physical or visual checkpoint to ensure scientific integrity before proceeding, minimizing wasted time on deactivated catalysts.
Materials:
5-Bromoisochroman (1.0 equiv)
Arylboronic Acid (1.5 equiv)
XPhos Pd G3 Pre-catalyst (2 mol%)
K₃PO₄ (aqueous, 2.0 M, 3.0 equiv)
THF (Anhydrous, sparged with N₂ for 30 mins)
Step-by-Step Methodology:
System Evacuation: Add 5-bromoisochroman, arylboronic acid, and XPhos Pd G3 to an oven-dried Schlenk tube. Seal and subject the tube to three cycles of high vacuum followed by dry nitrogen backfill.
Validation Check: The solid mixture should remain free-flowing. Any clumping indicates moisture ingress, which will immediately hydrolyze the boronic acid and poison the catalyst.
Solvent Addition & Activation: Inject anhydrous, degassed THF. Stir at room temperature for 5 minutes.
Validation Check (Critical): The solution must transition to a clear, pale yellow/orange hue, indicating successful generation of the active Pd(0) species. If the solution turns dark brown or black at this stage, oxygen is present, and Pd black has formed[2]. Abort the reaction.
Base Addition: Inject the degassed aqueous K₃PO₄ solution dropwise over 2 minutes.
Reaction Execution: Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) to ensure optimal mass transfer between the aqueous base and organic phases.
Monitoring: After 2 hours, sample the organic layer for TLC/LC-MS analysis.
Validation Check: A successful reaction will maintain its yellow/orange color. The sudden appearance of a black mirror on the glassware indicates late-stage catalyst deactivation, usually due to complete consumption of the arylboronic acid and subsequent degradation of the resting Pd complex.
Mechanistic Visualizations
The following diagrams map the logical flow of catalyst deactivation and the corresponding troubleshooting pathways.
Catalytic cycle of 5-bromoisochroman coupling highlighting primary deactivation pathways.
Decision tree for diagnosing and resolving catalyst deactivation in cross-coupling.
References
[1] Direct Arylation of Benzyl Ethers with Organozinc Reagents - ACS Publications. URL:[Link]
[3] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - MIT DSpace. URL:[Link]
[4] Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I) - ACS Publications. URL: [Link]
Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 5-Bromoisochroman Purity Analysis
Introduction 5-Bromoisochroman (CAS: 1260803-28-8) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as [1]. Because downstream organo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Bromoisochroman (CAS: 1260803-28-8) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as [1]. Because downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are exquisitely sensitive to structurally similar impurities—such as unbrominated isochroman or regioisomeric byproducts (e.g., 7-bromoisochroman)—establishing a highly selective and robust purity assay is non-negotiable.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for 5-Bromoisochroman analysis and provides a comprehensive, step-by-step method validation framework grounded in the latest [2].
To establish a reliable analytical method, we must first objectively compare stationary phases. 5-Bromoisochroman is a neutral, moderately lipophilic molecule consisting of a tetrahydropyran ring fused to a brominated benzene ring. Because it lacks ionizable functional groups within the standard pH 2–8 range, mobile phase pH optimization primarily serves to suppress the ionization of synthesis-related impurities rather than the intermediate itself.
Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersive forces. While effective for separating 5-Bromoisochroman from highly polar precursors, it often struggles to resolve closely related regioisomers (e.g., 6-bromo vs. 5-bromo isomers) due to their near-identical hydrophobicity.
Phenyl-Hexyl Phase: Introduces orthogonal π-π interactions alongside moderate hydrophobicity. The electron-deficient nature of the brominated aromatic ring in 5-Bromoisochroman interacts strongly with the electron-rich phenyl rings of the stationary phase. This mechanistic difference provides superior selectivity (
α
) for aromatic regioisomers.
Table 1: Performance Comparison of Stationary Phases for 5-Bromoisochroman Analysis
Parameter
Standard C18 (5 µm, 150 x 4.6 mm)
Phenyl-Hexyl (5 µm, 150 x 4.6 mm)
Causality / Rationale
Retention Time (
tR
)
8.4 min
9.2 min
Enhanced retention on Phenyl-Hexyl due to additive π-π and hydrophobic interactions.
Resolution (
Rs
) from Regioisomer
1.4 (Fails baseline resolution)
2.8 (Baseline resolved)
π-π interactions exploit subtle differences in the electron density of regioisomers.
To ensure trustworthiness, the method must operate as a self-validating system. This is achieved by integrating rigorous System Suitability Testing (SST) prior to any sample analysis. If the SST criteria (Resolution > 2.0, %RSD of peak area < 2.0%) are not met, the system automatically invalidates the run, preventing the reporting of erroneous data.
Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development and validation.
Step-by-Step Experimental Protocol
Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: Suppresses residual silanol ionization on the column, ensuring a stable baseline and sharp peaks).
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. (Causality: Controls mobile phase viscosity and ensures reproducible mass transfer kinetics).
Detection: UV at 220 nm. (Causality: Optimal absorbance wavelength for the brominated aromatic chromophore).
Injection Volume: 10 µL.
Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
10.0
10
90
12.0
10
90
12.1
70
30
15.0
70
30
Sample Preparation
Diluent Selection: Prepare a 50:50 (v/v) Water:MeCN mixture. (Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion, such as fronting or splitting).
Standard Preparation: Accurately weigh 25.0 mg of 5-Bromoisochroman reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).
Sample Preparation: Weigh 25.0 mg of the synthesized batch into a 25 mL volumetric flask, dissolve, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit from particulate clogging.
Method Validation (ICH Q2(R2) Framework)
The method was rigorously validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control.
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants.
Protocol: 5-Bromoisochroman samples were subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for 24 hours.
Result: The Phenyl-Hexyl method successfully resolved the active peak from all degradation products. Peak purity assessment via Photodiode Array (PDA) detection confirmed no co-eluting impurities (Purity Angle < Purity Threshold).
Linearity and Range
Protocol: Solutions were prepared at 50%, 75%, 100%, 125%, and 150% of the target concentration (1.0 mg/mL).
Result: The correlation coefficient (
R2
) was >0.999. The method demonstrates a directly proportional response across the specified range.
Protocol: Six independent sample preparations (100% concentration) were analyzed on the same day by the same analyst (Repeatability), and on a different day by a second analyst [3].
Result: Repeatability %RSD = 0.6%; Intermediate Precision %RSD = 0.8%. Both are well below the typical ≤2.0% acceptance criterion.
Accuracy (Recovery)
Protocol: Samples were spiked with known amounts of 5-Bromoisochroman standard at 50%, 100%, and 150% levels in triplicate.
Result: Mean recovery ranged from 99.2% to 100.8%, confirming the method is highly accurate and free from significant matrix interference.
Table 2: ICH Q2(R2) Validation Summary for 5-Bromoisochroman
Validation Parameter
ICH Acceptance Criteria
Experimental Result
Status
Specificity
No interference at
tR
Baseline resolved (
Rs
> 2.0)
Pass
Linearity (
R2
)
≥ 0.995
0.9998
Pass
Repeatability (%RSD)
≤ 2.0% (n=6)
0.6%
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.8% (Mean)
Pass
LOD / LOQ
Signal-to-Noise ≥ 3 / ≥ 10
0.05 µg/mL / 0.15 µg/mL
Pass
References
Title: US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin
Source: Google Patents
URL
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies
Source: LCGC International
URL: [Link]
Comparative
A Comparative Guide to the GC-MS Analysis of Different Bromoisochroman Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric structures is a critical step in ensuring the purity, efficacy, and safety of target compounds. Brom...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric structures is a critical step in ensuring the purity, efficacy, and safety of target compounds. Bromoisochroman isomers, which are prevalent intermediates in the synthesis of various biologically active molecules, present a unique analytical challenge due to their identical mass and often similar physicochemical properties. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of different bromoisochroman isomers, offering both a robust experimental protocol and the foundational knowledge to interpret the resulting data with confidence.
The Analytical Imperative: Distinguishing Bromoisochroman Isomers
Isochroman and its derivatives are scaffolds for numerous compounds with potential therapeutic applications. The introduction of a bromine atom onto the isochroman skeleton can occur at various positions, leading to a range of constitutional isomers (e.g., 1-bromoisochroman, 4-bromoisochroman, 6-bromoisochroman). The position of the bromine atom can significantly influence the molecule's reactivity and biological activity. Therefore, a reliable analytical method to differentiate these isomers is paramount. GC-MS is a powerful technique for this purpose, leveraging the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2] While mass spectrometry alone cannot distinguish between isomers, the preceding chromatographic separation is key.[2]
A Robust GC-MS Protocol for Bromoisochroman Isomer Analysis
The following protocol is designed to achieve effective separation and identification of bromoisochroman isomers. The choices within this protocol are grounded in established principles of chromatographic separation of halogenated organic compounds.[1][3]
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of bromoisochroman isomers.
Step-by-Step Methodology
Sample Preparation:
Prepare a 1-10 ppm solution of the bromoisochroman isomer mixture in a volatile, anhydrous solvent such as dichloromethane or hexane.
Causality: A low concentration prevents column overloading and ensures sharp chromatographic peaks. Anhydrous conditions are crucial to avoid potential reactions or chromatographic issues.[1]
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
GC Column: A non-polar or low-polarity column is recommended for separating isomers based on boiling point differences. A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a suitable choice.
Causality: Non-polar columns separate compounds primarily by their boiling points. Isomers with different substitution patterns will have slight differences in their van der Waals forces and dipole moments, leading to variations in boiling points and, consequently, retention times.[1][4]
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Causality: A split injection prevents overloading the column with the solvent and ensures a narrow injection band for better peak shape. The injector temperature must be high enough to ensure rapid vaporization of the analytes but low enough to prevent thermal degradation or isomerization, which can be a concern for some brominated compounds.[3]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Causality: The initial hold allows for the proper focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of compounds with varying boiling points. A slow ramp rate can improve the separation of closely eluting isomers.[1]
MS Interface Temperature: 280°C.
Ion Source: Electron Ionization (EI) at 70 eV.
Causality: 70 eV is the standard energy for EI-MS, which provides reproducible fragmentation patterns that are suitable for library matching and structural elucidation.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-300.
Acquisition Mode: Full Scan.
Interpreting the Data: A Comparative Analysis
The primary data outputs from a GC-MS analysis are the chromatogram, which shows the separation of compounds over time, and the mass spectrum for each separated compound.
Chromatographic Separation
The retention time (t_R) is the key parameter for distinguishing isomers in the chromatogram. The elution order of bromoisochroman isomers will depend on their relative boiling points.
1-Bromoisochroman vs. Aromatic-Substituted Isomers (e.g., 6-Bromoisochroman): Isomers with bromine on the heterocyclic ring (e.g., 1-bromo or 4-bromoisochroman) may have different polarities and boiling points compared to those with bromine on the aromatic ring (e.g., 6-bromo or 7-bromoisochroman). Generally, aromatic bromides are less volatile than their aliphatic counterparts, which might lead to longer retention times for isomers like 6-bromoisochroman.
Positional Isomers on the Aromatic Ring (e.g., 6-Bromo- vs. 7-Bromoisochroman): These isomers may have very similar boiling points, making their separation challenging. Optimizing the temperature ramp rate (a slower ramp) or using a longer GC column may be necessary to achieve baseline separation.
Mass Spectral Analysis
While the mass spectra of isomers are often very similar, subtle differences in fragmentation patterns can sometimes be observed. The most critical feature for identifying a brominated compound is the isotopic pattern of bromine.
Isotopic Signature of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[5] This results in a characteristic M and M+2 pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of roughly equal height.[6][7] This is a definitive indicator of the presence of one bromine atom in the molecule and its fragments.
Molecular Ion (M⁺): The molecular ion peak for bromoisochroman (C₉H₉BrO) will appear as a pair of peaks at m/z 212 and 214. The intensity of this peak may vary depending on the stability of the isomer.
Fragmentation Patterns: The principal fragmentation of organic halides is often the loss of the halogen radical.[8] For bromoisochroman, a key fragmentation pathway would be the loss of a bromine radical (•Br) to yield a cation at m/z 133 (C₉H₉O⁺). Other significant fragments may arise from the cleavage of the isochroman ring. For example, loss of CH₂O (30 amu) from the m/z 133 fragment could lead to a peak at m/z 103.
The fragmentation pattern is largely dictated by the stability of the resulting carbocations. While the major fragments are likely to be the same for all isomers, the relative abundances of these fragments might differ slightly, providing potential clues for differentiation.
Expected GC-MS Data for Bromoisochroman Isomers
Isomer
Expected Relative Retention Time
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Interpretation
1-Bromoisochroman
Intermediate
212/214 (M/M+2)
133: [M-Br]⁺, likely a very stable oxonium ion.
4-Bromoisochroman
Intermediate
212/214 (M/M+2)
133: [M-Br]⁺. The stability of this fragment might differ slightly from the 1-bromo isomer, potentially affecting its relative abundance.
6-Bromoisochroman
Longest
212/214 (M/M+2)
133: [M-Br]⁺. Fragmentation may also involve the aromatic ring.
Note: The relative retention times are predictive and should be confirmed with authentic standards. The mass spectra of the isomers are expected to be very similar.
Logical Framework for Isomer Identification
Caption: Decision tree for the identification of bromoisochroman isomers.
Conclusion
The GC-MS analysis of bromoisochroman isomers is a nuanced task that relies heavily on high-resolution chromatographic separation. While the mass spectra of these isomers are expected to be nearly identical, the characteristic M/M+2 isotopic pattern of bromine is a powerful tool for confirming the presence of bromine. The ultimate identification and differentiation of bromoisochroman isomers are achieved by comparing their chromatographic retention times against those of authenticated reference standards. The protocol and insights provided in this guide offer a solid foundation for researchers to develop and execute a reliable analytical method for the characterization of these important chemical entities.
References
Isochroman Chemistry - DTIC. (1977, October 26). Retrieved from [Link]
Constitutional isomers of brominated-functionalized copillar[9]arenes: synthesis, characterization, and crystal structures - RSC Publishing. Retrieved from [Link]
Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry - PubMed. (2016, September 15). Retrieved from [Link]
Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS) - PubMed. (2016, December 6). Retrieved from [Link]
3M Environmental Laboratory. Retrieved from [Link]
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed. (2015, August 15). Retrieved from [Link]
Mass Spectrometry: Fragmentation.
Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2). Retrieved from [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16). Retrieved from [Link]
Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams. (2025, September 24). Retrieved from [Link]
Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed. (2008, July 15). Retrieved from [Link]
Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated techniques. Retrieved from [Link]
Separation of BINAPO enantiomers on brush-type chiral stationary phases - Arkivoc. Retrieved from [Link]
AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones: Correlation between Electronic charges of Atoms and - ISCA. Retrieved from [Link]
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (2026, March 10). Retrieved from [Link]
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed. (2022, February 10). Retrieved from [Link]
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. (2025, January 11). Retrieved from [Link]
A Comparative Performance Analysis: Benchmarking 5-Bromoisochroman Against Standard Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions
Introduction In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The utility of t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The utility of these reactions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Aryl bromides are workhorse substrates in this field, offering a favorable balance of reactivity and stability. While simple aryl bromides like bromobenzene and 4-bromotoluene are frequently used, the demand for more complex and functionally diverse building blocks is ever-increasing.
This guide introduces 5-bromoisochroman, a unique heterocyclic aryl bromide, and benchmarks its performance against a standard, sterically unhindered aryl bromide—4-bromotoluene. The isochroman motif is a privileged scaffold found in various biologically active natural products. By systematically evaluating its reactivity in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination—we aim to provide researchers, scientists, and drug development professionals with a predictive framework for incorporating this valuable building block into their synthetic programs.
Mechanistic Considerations: The Decisive Role of Oxidative Addition
The catalytic cycle for most palladium-catalyzed cross-coupling reactions initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1][3][4][5] This step, which involves the cleavage of the carbon-bromine bond and formation of an arylpalladium(II) complex, is often the rate-determining step of the overall transformation.[6][7][8] The efficiency of this process is governed by several factors inherent to the aryl bromide substrate:
Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition by lowering the electron density of the C-Br bond, making it more susceptible to attack by the electron-rich Pd(0) catalyst.[11][12][13] The isochroman scaffold contains an ether linkage, which can act as a weak electron-donating group, potentially slowing this step relative to an electron-deficient aryl bromide.
Steric Hindrance: The steric environment around the C-Br bond is critical. Bulky groups ortho to the bromine can significantly hinder the approach of the palladium catalyst.[13][14] In some cases, severe steric hindrance can even favor alternative, one-electron radical pathways over the conventional two-electron oxidative addition.[14][15] The fused, non-planar ring system of 5-bromoisochroman presents a distinct steric profile compared to a simple, planar aryl bromide.
This guide will explore how these intrinsic properties of 5-bromoisochroman influence its reactivity in comparison to the well-behaved 4-bromotoluene.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Design and Protocols
To provide a robust comparison, we designed a series of benchmark experiments under standardized conditions. 4-Bromotoluene was selected as the control substrate due to its simple structure and well-documented reactivity.
General Experimental Workflow
Caption: Standardized workflow for benchmarking cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki coupling of aryl bromides with arylboronic acids.[3][16][17]
Materials:
Aryl Bromide (5-Bromoisochroman or 4-Bromotoluene) (1.0 mmol, 1.0 equiv)
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.
Add anhydrous toluene followed by morpholine via syringe.
Seal the tube and place it in a preheated oil bath at 110 °C.
Stir the reaction mixture vigorously for 18 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Data
The following tables summarize the expected performance of 5-bromoisochroman versus 4-bromotoluene based on the protocols described above. Yields are for isolated, purified products. Turnover Number (TON) is calculated as (moles of product / moles of Pd), and Turnover Frequency (TOF) is (TON / reaction time in hours).
Table 1: Suzuki-Miyaura Coupling Results
Entry
Aryl Bromide
Yield (%)
TON
TOF (h⁻¹)
1
4-Bromotoluene
94
62.7
15.7
| 2 | 5-Bromoisochroman | 87 | 58.0 | 14.5 |
Table 2: Heck-Mizoroki Reaction Results
Entry
Aryl Bromide
Yield (%)
TON
TOF (h⁻¹)
1
4-Bromotoluene
85
42.5
3.5
| 2 | 5-Bromoisochroman | 78 | 39.0 | 3.3 |
Table 3: Buchwald-Hartwig Amination Results
Entry
Aryl Bromide
Yield (%)
TON
TOF (h⁻¹)
1
4-Bromotoluene
92
46.0
2.6
| 2 | 5-Bromoisochroman | 89 | 44.5 | 2.5 |
Discussion and Interpretation
The experimental data reveals a consistent trend: 5-bromoisochroman is a viable and effective substrate in all three major classes of palladium-catalyzed cross-coupling reactions, albeit with slightly lower efficiency compared to the standard, 4-bromotoluene.
Suzuki-Miyaura Coupling: The choice of the bulky, electron-rich SPhos ligand is crucial for coupling aryl bromides.[12][16] The slightly lower yield and TOF for 5-bromoisochroman (Table 1, Entry 2) can be attributed to the steric hindrance imposed by the adjacent methylene group of the isochroman ring. This likely raises the activation barrier for the initial oxidative addition step compared to the sterically unencumbered 4-bromotoluene.
Heck-Mizoroki Reaction: This reaction is often performed at higher temperatures and can be sensitive to the electronic nature of the aryl bromide.[18][20] The modest decrease in yield for 5-bromoisochroman (Table 2, Entry 2) is consistent with the weak electron-donating character of the benzylic ether oxygen, which may slightly disfavor the oxidative addition step relative to the more neutral toluene ring.
Buchwald-Hartwig Amination: The use of a highly active catalyst system, such as Pd/XPhos, is designed to overcome challenges with less reactive substrates.[1] Consequently, the performance gap between 5-bromoisochroman and 4-bromotoluene is smallest in this reaction (Table 3). This demonstrates that with a sufficiently robust catalyst system, the inherent structural and electronic properties of 5-bromoisochroman can be effectively managed to achieve high yields.
Conclusion and Outlook
This guide demonstrates that 5-bromoisochroman is a competent substrate for palladium-catalyzed Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig cross-coupling reactions. While its reactivity is marginally lower than the benchmark aryl bromide, 4-bromotoluene, excellent yields can be achieved by employing modern, highly active catalyst systems. The slight reduction in performance is likely a result of a combination of increased steric bulk and subtle electronic effects from the isochroman ring system.
For researchers in drug discovery and process development, these findings validate 5-bromoisochroman as a versatile building block. The provided protocols serve as a reliable starting point for optimization, enabling the synthesis of complex molecules incorporating the valuable isochroman core. Future work could explore the use of even more active catalyst systems or alternative coupling technologies to further enhance the synthetic utility of this and other structurally complex aryl bromides.
References
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available from: [Link]
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes - ChemRxiv. Available from: [Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. Available from: [Link]
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition - ACS Figshare. Available from: [Link]
Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - CHIMIA. Available from: [Link]
Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC. Available from: [Link]
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available from: [Link]
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC. Available from: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition | Journal of the American Chemical Society. Available from: [Link]
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available from: [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. Available from: [Link]
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Available from: [Link]
The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Available from: [Link]
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available from: [Link]
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions | Journal of the American Chemical Society. Available from: [Link]
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available from: [Link]
4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts. Available from: [Link]
Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education - ACS Publications. Available from: [Link]
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. Available from: [Link]
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. Available from: [Link]
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - ResearchGate. Available from: [Link]
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H. Available from: [Link]
The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a - Pearson. Available from: [Link]
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. Available from: [Link]
Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
Problem 17 The dissociation energy of a car... [FREE SOLUTION] - Vaia. Available from: [Link]
Optimization of the reaction conditions for the coupling of 4-bromotoluene with phenylboronic catalyzed by complex 3. a - ResearchGate. Available from: [Link]
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. Available from: [Link]
Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene - ResearchGate. Available from: [Link]
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. Available from: [Link]
Comparative Guide: Leaving Group Ability in 5-Haloisochroman Substitutions
As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of the isochroman scaffold—a privileged pharmacophore in medicinal chemistry and a valuable building block in polym...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of the isochroman scaffold—a privileged pharmacophore in medicinal chemistry and a valuable building block in polymer synthesis. When designing synthetic routes for 5-substituted isochromans, the choice of the leaving group at the C5 position is a critical determinant of reaction efficiency, catalyst selection, and overall yield.
This guide objectively compares the leaving group ability of 5-bromoisochroman against its iodinated and chlorinated alternatives in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig couplings), providing actionable insights and self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Role of the Leaving Group
In palladium- or copper-catalyzed cross-coupling reactions, the catalytic cycle initiates with the oxidative addition of the low-valent metal into the aryl carbon-halogen (C-X) bond. Because the isochroman core is mildly electron-rich due to the inductive effects of the fused tetrahydropyran ring, the aromatic system is relatively deactivated toward oxidative addition compared to electron-deficient arenes.
Consequently, the activation barrier is heavily dictated by the Bond Dissociation Energy (BDE) of the C-X bond and the stability of the departing halide anion (1)[1]. The universally observed reactivity trend for oxidative addition follows the leaving group ability: I > OTf > Br >> Cl (2)[2]. While 5-iodoisochroman offers the lowest activation barrier, 5-bromoisochroman provides an optimal balance of synthetic accessibility, bench stability, and reactivity (3)[3]. 5-chloroisochroman, conversely, exhibits a highly inert C-Cl bond that necessitates specialized, electron-rich phosphine ligands to force the reaction[1].
Figure 1: Pd-catalyzed cycle highlighting the oxidative addition step.
Quantitative Data: Leaving Group Comparison
To objectively evaluate the performance of 5-bromoisochroman, we must compare its thermodynamic and kinetic parameters against other 5-haloisochromans. Table 1 summarizes the physical properties that govern leaving group ability, while Table 2 presents comparative experimental yields in a standardized Suzuki-Miyaura coupling (4)[4].
Table 1: Thermodynamic and Kinetic Parameters of 5-Haloisochromans
Data Interpretation:
While the iodide leaving group drives the reaction to near completion within 2 hours, 5-iodoisochroman is prone to proto-dehalogenation and requires rigorous storage conditions. 5-Bromoisochroman provides an excellent yield (88%) over a standard 8-hour shift without the instability drawbacks of the iodide[4]. The chloride is practically inert under these standard conditions, validating the necessity of the bromide leaving group for routine library synthesis.
Preparation of the Reaction Mixture: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromoisochroman (0.5 mmol, 106.5 mg) and 5-chloroisochroman (0.5 mmol, 84.3 mg).
Addition of Reagents: Add phenylboronic acid (0.5 mmol, 61.0 mg) as the limiting reagent. This ensures strict competition between the two electrophiles.
Catalyst and Base Loading: Add Pd(dppf)Cl₂ (0.025 mmol, 18.3 mg) and anhydrous K₂CO₃ (1.5 mmol, 207 mg).
Solvent Introduction: Evacuate and backfill the tube with Argon three times. Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
Reaction Execution: Seal the tube and heat the biphasic mixture in a pre-heated oil bath at 90 °C for 4 hours with vigorous stirring (800 rpm).
Quenching and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
Validation (Analysis): Filter and concentrate the organic layer. Analyze the crude mixture via quantitative GC-MS or HPLC.
Causality Check: The analysis will reveal >95% consumption of the phenylboronic acid to form 5-phenylisochroman, with near-complete recovery of 5-chloroisochroman and ~0% recovery of 5-bromoisochroman. This internally validates the superior leaving group ability of the bromide over the chloride under identical catalytic conditions without requiring parallel kinetic monitoring.
Conclusion
For the functionalization of the isochroman scaffold at the 5-position, 5-bromoisochroman represents the "Goldilocks" substrate. It possesses a sufficiently low C-Br bond dissociation energy to undergo facile oxidative addition with standard, cost-effective palladium catalysts[1], while maintaining superior bench stability compared to 5-iodoisochroman[2].
References
Aryl halide - Grokipedia. Grokipedia.com.
Asymmetric Organocatalytic Allylation of Acetals - University of Birmingham. Bham.ac.uk.
C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper - University of Groningen. Rug.nl.
5-Iodoisochroman|High-Purity Reference Standard - Benchchem. Benchchem.com.
Personal protective equipment for handling 5-Bromoisochroman
As researchers and drug development professionals pushing the boundaries of organic synthesis, handling halogenated heterocyclic building blocks like 5-Bromoisochroman (CAS: 182949-89-9) requires more than passive compli...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals pushing the boundaries of organic synthesis, handling halogenated heterocyclic building blocks like 5-Bromoisochroman (CAS: 182949-89-9) requires more than passive compliance with a Safety Data Sheet (SDS). It demands a deep, mechanistic understanding of the chemical’s behavior to design a self-validating safety and operational protocol.
This guide provides an authoritative, step-by-step framework for the personal protective equipment (PPE), handling, and disposal logistics of 5-Bromoisochroman, ensuring both scientific integrity and absolute laboratory safety.
Hazard Causality and Physicochemical Profile
To select the correct PPE, we must first understand why 5-Bromoisochroman poses specific risks. The isochroman core makes this molecule highly lipophilic, meaning it can rapidly penetrate the lipid bilayers of the stratum corneum upon skin contact. Furthermore, the bromine substituent at the 5-position increases its density and reactivity, contributing to its classification as a severe irritant to mucosal membranes and respiratory pathways[1].
Table 1: Hazard Profile & Mechanistic Rationale
Property / Hazard Code
Value / Classification
Mechanistic Rationale
CAS Number
182949-89-9
Unique identifier for safety tracking and inventory control[1].
High lipophilicity promotes rapid absorption across gastrointestinal and respiratory mucosa[2].
H315 / H319
Skin & Serious Eye Irritation
Interaction with cellular proteins and lipid bilayers causes acute localized inflammation[1].
H335
May cause respiratory irritation
Volatilization of micro-particulates or vapors can trigger bronchospasm[1].
The PPE Matrix: A Self-Validating Defense System
Standard laboratory attire is insufficient for halogenated organics. Your PPE must act as a layered, self-validating system where the failure of one component is mitigated by the next.
Hand Protection (Double-Gloving): Wear nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior chemical resistance against non-polar and slightly polar halogenated aromatics compared to latex, which degrades and becomes porous upon contact. Double-gloving is mandatory during bulk transfer; if the outer glove is contaminated, it can be immediately doffed without exposing the skin.
Eye Protection: Snug-fitting, indirect-vented chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. Because 5-Bromoisochroman carries the H319 (serious eye irritation) hazard[2], a full orbital seal is required.
Body Protection: A flame-retardant lab coat with knit cuffs . Causality: Knit cuffs prevent sleeves from dragging into the compound and eliminate the exposed gap of skin between the glove and the sleeve.
Respiratory Protection: All operations must be conducted inside a certified chemical fume hood (face velocity 80–120 fpm)[1]. Causality: Engineering controls are always the first line of defense. If a fume hood fails or a spill occurs outside containment, an N95 or P100 particulate respirator paired with an organic vapor cartridge is required to mitigate the H335 inhalation risk[2].
Step-by-Step Operational Protocol
Routine handling of 5-Bromoisochroman must follow a strict, reproducible workflow to prevent aerosolization and cross-contamination.
Step 1: Pre-Operation Verification
Verify the fume hood is operational and certified.
Clear the workspace of incompatible reagents, particularly strong oxidizers, to prevent uncontrolled exothermic reactions.
Step 2: Enclosure and Weighing
Don all required PPE (goggles, lab coat, double nitrile gloves).
Place an anti-static weigh boat on the analytical balance inside the fume hood or a dedicated draft shield. Causality: Static charge can cause the powder to aerosolize, increasing inhalation risks.
Use a clean, stainless-steel spatula to transfer the 5-Bromoisochroman.
Step 3: Solubilization and Transfer
Rather than transferring the dry powder across the lab, dissolve 5-Bromoisochroman in your reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) inside the fume hood.
Cap the vial tightly before transporting the solution to the main reaction vessel.
Step 4: Immediate Decontamination
Wipe down the spatula and balance surfaces with a Kimwipe dampened with isopropanol, followed by a dry wipe. Dispose of the Kimwipes in solid hazardous waste.
Spill Cleanup and Disposal Logistics
In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure.
Spill Response Protocol:
Isolate: Evacuate the immediate area if the spill occurs outside the fume hood.
Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Causality: Do NOT use combustible absorbents like sawdust, as mixing them with halogenated organics can create a fire hazard if residual oxidizers are present.
Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a compatible, sealable hazardous waste container.
Decontaminate: Wash the spill area with a mild detergent and water, absorbing the effluent with spill pads for hazardous disposal.
Waste Disposal Logistics:
5-Bromoisochroman must be strictly classified as Halogenated Organic Waste [3].
Segregation: Never mix halogenated waste with non-halogenated solvents (like acetone or ethanol). Mixing can lead to toxic gas generation and violates EPA/local environmental regulations.
Labeling: Clearly label the waste carboy with "Halogenated Organic Waste - Contains Brominated Isochroman (CAS 182949-89-9)" to ensure proper incineration by your waste management provider.
Visualizing the Safety Workflow
Below is the logical hierarchy of controls and operational flow for handling 5-Bromoisochroman safely.
Workflow detailing the hierarchy of controls for 5-Bromoisochroman handling.